galacto-Dapagliflozin
Description
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Properties
IUPAC Name |
(2S,3R,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18+,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-IFLJBQAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of galacto-Dapagliflozin
Abstract
This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). As an analogue of the approved anti-diabetic drug Dapagliflozin (B1669812), this compound is of significant interest for structure-activity relationship studies and the development of new therapeutics for type 2 diabetes. This document details a plausible synthetic pathway, summarizes key characterization data, and illustrates its mechanism of action. Detailed experimental methodologies and data are presented to support researchers in the fields of medicinal chemistry and pharmacology.
Introduction
Sodium-glucose cotransporter 2 (SGLT2) inhibitors, also known as gliflozins, are a major class of therapeutic agents for the management of type 2 diabetes mellitus.[1] They function by inhibiting SGLT2 in the proximal renal tubules, which is responsible for the majority of glucose reabsorption from the glomerular filtrate back into circulation.[2][3] This inhibition leads to the excretion of excess glucose in the urine, thereby lowering blood glucose levels through an insulin-independent mechanism.[1]
Dapagliflozin was one of the first SGLT2 inhibitors to gain regulatory approval and has proven effective in glycemic control, with additional benefits of weight reduction and lowering blood pressure.[4][5] The structure of Dapagliflozin, a C-aryl glucoside, is a departure from the natural O-glycoside phlorizin, offering greater metabolic stability against gastrointestinal hydrolases.[1][6]
Structure-activity relationship (SAR) studies involving modifications to the glucose moiety are crucial for understanding the binding interactions with the SGLT2 protein. This compound, where the D-glucose is replaced by D-galactose, is an important analogue for these studies. This guide outlines the synthesis and characterization of this specific compound.
Synthesis of this compound
The synthesis of C-aryl glycosides like Dapagliflozin and its analogues typically involves two key fragments: the aglycone core and a protected sugar moiety. The core synthetic strategy involves the formation of a C-C bond between the anomeric carbon of the sugar and the aryl aglycone, commonly achieved through the reaction of an organometallic aryl species with a protected galactonolactone. This is followed by reduction of the resulting lactol and subsequent deprotection.
Plausible Synthetic Pathway
A plausible and efficient synthetic route for this compound is adapted from established methods for Dapagliflozin synthesis.[4][7] The pathway begins with the preparation of the key aryl bromide intermediate and its conversion to an organolithium species, which then reacts with a protected D-galactonolactone.
Detailed Experimental Protocols
Step 1: Synthesis of the Aglycone Precursor (4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene)
-
Starting Materials: 5-bromo-2-chlorobenzoic acid, 4-ethoxyphenethyl alcohol.
-
Procedure: The synthesis of the diarylmethane aglycone is a multi-step process often starting from commercially available materials. A common route involves the Friedel-Crafts acylation of 4-bromo-1-chlorobenzene with 4-ethoxybenzoyl chloride, followed by reduction of the resulting ketone. An alternative, as described for Dapagliflozin synthesis, involves coupling 5-bromo-2-chlorobenzoic acid with a suitable partner.[8] For this guide, we assume the key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), is prepared according to established literature procedures for Dapagliflozin's aglycone.[7]
Step 2: Coupling of Aglycone and Protected Galactose Moiety
-
Preparation of Organolithium Reagent: To a solution of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq) in a mixture of THF/toluene (B28343) (1:4) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 30 minutes.
-
Coupling Reaction: To the freshly prepared organolithium solution, add a solution of 2,3,4,6-tetra-O-trimethylsilyl-D-galactonolactone (1.1 eq) in toluene dropwise at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
-
In-situ Methanolysis: Quench the reaction by adding a solution of methanesulfonic acid (2.0 eq) in methanol. Allow the reaction to slowly warm to room temperature and stir for 16 hours. This step facilitates the removal of the silyl (B83357) protecting groups and forms the methyl lactol.
-
Work-up and Isolation: Neutralize the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude C-aryl galactoside intermediate.
Step 3: Reduction and Deprotection
-
Reduction of the Anomeric Center: Dissolve the crude intermediate from Step 2 in a mixture of dichloromethane/acetonitrile at -20 °C. Add triethylsilane (3.0 eq) followed by boron trifluoride etherate (BF₃·OEt₂) (2.5 eq) dropwise. Stir the reaction at this temperature until completion (monitored by TLC or HPLC).
-
Quenching and Final Deprotection: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate. The organic layer is washed with water and brine, dried over Na₂SO₄, and concentrated. The resulting residue is purified by column chromatography on silica (B1680970) gel to afford the final product, this compound.
Synthesis Workflow Diagram
Caption: A plausible synthetic workflow for this compound.
Characterization of this compound
The structural identity and purity of synthesized this compound are confirmed using a suite of analytical techniques. Commercial suppliers typically provide a Certificate of Analysis with data from these methods.[9]
Physicochemical Properties
The key physicochemical and identification data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₅ClO₆ | [][11] |
| Molecular Weight | 408.9 g/mol | [][11] |
| CAS Number | 1408245-02-2 | [9][11] |
| Appearance | Crystalline solid | [11] |
| Purity | ≥95% | [11] |
| IUPAC Name | (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol | [11] |
Spectroscopic and Chromatographic Data
-
¹H-NMR (Proton Nuclear Magnetic Resonance): Confirms the proton environment of the molecule, showing characteristic peaks for the aromatic protons of the aglycone, the ethoxy group, the methylene (B1212753) bridge, and the protons of the galactose ring.
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns consistent with the proposed structure.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
-
Infrared Spectroscopy (IR): Identifies characteristic functional groups present in the molecule, such as hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) bonds.
Biological Activity and Mechanism of Action
This compound is a highly potent and selective SGLT2 inhibitor. Its primary pharmacological action is to block the reabsorption of glucose in the kidneys.
In Vitro Inhibitory Activity
The inhibitory potency of this compound against human SGLT1 and SGLT2 has been determined and is crucial for its selectivity profile.
| Target | Kᵢ (Inhibitor Constant) | Reference(s) |
| Human SGLT2 | 2 nM (or 25 nM) | [][12] |
| Human SGLT1 | 25,000 nM | [][12] |
The data demonstrates that this compound is over 1000-fold more selective for SGLT2 than for SGLT1.[] This high selectivity is critical for avoiding adverse gastrointestinal effects associated with SGLT1 inhibition.[2]
Mechanism of Action Pathway
Caption: Mechanism of SGLT2 inhibition by this compound.
The diagram illustrates that under normal conditions, SGLT2 reabsorbs glucose from the glomerular filtrate back into the bloodstream. This compound selectively binds to and inhibits SGLT2, preventing this reabsorption and leading to the excretion of glucose in the urine, which in turn lowers plasma glucose levels.
Conclusion
This compound serves as a valuable chemical probe and a potential therapeutic candidate, demonstrating high potency and selectivity for the SGLT2 transporter. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers engaged in the discovery and development of novel SGLT2 inhibitors. The data confirms its specific mechanism of action and highlights the structural flexibility of the sugar-binding pocket of the SGLT2 protein. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SGLT2 inhibition with dapagliflozin -- a novel approach for the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 5. Characteristics of Dapagliflozin Responders: A Longitudinal, Prospective, Nationwide Dapagliflozin Surveillance Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring and applying the substrate promiscuity of a C-glycosyltransferase in the chemo-enzymatic synthesis of bioactive C-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public.pensoft.net [public.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 11. This compound - Cayman Chemical [bioscience.co.uk]
- 12. This compound | SGLT2抑制剂 | MCE [medchemexpress.cn]
The Core Mechanism of Dapagliflozin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin (B1669812) is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1] Initially developed as an oral antihyperglycemic agent for the management of type 2 diabetes mellitus, its therapeutic applications have expanded to include the treatment of heart failure and chronic kidney disease.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of Dapagliflozin, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: SGLT2 Inhibition
The primary mechanism of action of Dapagliflozin is the reversible and highly selective inhibition of SGLT2, which is predominantly expressed in the S1 segment of the proximal renal tubules.[3][4] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[5] By competitively binding to SGLT2, Dapagliflozin effectively blocks the reabsorption of glucose and sodium from the glomerular filtrate, leading to increased urinary glucose excretion (glucosuria) and a reduction in blood glucose levels.[2] This glucosuric effect is independent of insulin (B600854) secretion or action, making Dapagliflozin an effective therapeutic option across various stages of type 2 diabetes.[6]
Signaling Pathway of SGLT2 Inhibition by Dapagliflozin
Caption: Dapagliflozin selectively inhibits SGLT2 in the proximal tubule, preventing glucose reabsorption.
Quantitative Data on Dapagliflozin's Activity
The efficacy and selectivity of Dapagliflozin have been quantified in various preclinical and clinical studies.
| Parameter | Value | Species/System | Reference |
| IC50 for SGLT2 | 1.1 nM | Human | [7] |
| IC50 for SGLT1 | 1.4 µM | Human | [7] |
| Selectivity (SGLT1/SGLT2) | >1200-fold | Human | [7] |
| Ki for SGLT2 | 5 nM | Murine | [8] |
| Ki for SGLT1 | 330 nM | Murine | [8] |
Clinical Efficacy Data (24-Week Study, Add-on to Metformin (B114582) + Sulfonylurea)
| Parameter | Placebo-Subtracted Change | p-value | Reference |
| HbA1c | -0.69% | < 0.0001 | [4] |
| Fasting Plasma Glucose | -33.5 mg/dL | < 0.0001 | [4] |
| Body Weight | -2.1 kg | < 0.0001 | [6] |
| Systolic Blood Pressure | -3.8 mmHg | 0.0250 | [6] |
Secondary Mechanisms and Pleiotropic Effects
Beyond its primary glucose-lowering effect, Dapagliflozin exerts several secondary effects that contribute to its cardiovascular and renal benefits.
-
Tubuloglomerular Feedback: By increasing sodium delivery to the macula densa, Dapagliflozin is thought to restore tubuloglomerular feedback. This leads to afferent arteriole vasoconstriction, which in turn reduces intraglomerular pressure and hyperfiltration, key factors in the progression of diabetic kidney disease.[9][10]
-
Natriuresis and Diuresis: The inhibition of sodium reabsorption alongside glucose leads to mild natriuresis and osmotic diuresis.[2] This contributes to a reduction in blood pressure and plasma volume, which is beneficial in the context of heart failure.
-
Effects on Tubular Health: Studies have shown that Dapagliflozin can decrease the urinary excretion of kidney injury markers such as Kidney Injury Molecule-1 (KIM-1) and inflammatory markers like Interleukin-6 (IL-6).[11][12] This suggests a protective effect on proximal tubular cells, potentially by reducing the workload and subsequent hypoxia and inflammation.[11]
-
Metabolic Effects: The urinary excretion of glucose induced by Dapagliflozin results in a caloric loss of approximately 200-300 kcal per day, contributing to weight loss.[13]
Experimental Protocols
In Vitro SGLT2 Inhibition Assay
A common method to determine the inhibitory potency of compounds like Dapagliflozin involves the use of Chinese Hamster Ovary (CHO) cells stably expressing human SGLT2 (hSGLT2).[7]
-
Cell Culture: CHO cells stably transfected with hSGLT2 are cultured in appropriate media until they reach a suitable confluency.
-
Radiolabeled Substrate Uptake: The cells are incubated with a radiolabeled SGLT substrate, typically α-methyl-D-[14C]glucopyranoside ([14C]AMG), in a protein-free buffer.
-
Inhibitor Treatment: Varying concentrations of Dapagliflozin are added to the incubation medium.
-
Incubation: The cells are incubated for a defined period (e.g., 2 hours) to allow for substrate uptake.
-
Measurement of Radioactivity: After incubation, the cells are washed to remove the extracellular radiolabeled substrate, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of Dapagliflozin that inhibits 50% of the [14C]AMG uptake (IC50) is determined by fitting the data to a four-parameter logistic model.
In Vivo Assessment of Glucosuria in a Diabetic Animal Model
Animal models of diabetes, such as streptozotocin (B1681764) (STZ)-induced diabetic rats, are frequently used to evaluate the in vivo efficacy of SGLT2 inhibitors.[7][14]
-
Induction of Diabetes: Diabetes is induced in rodents (e.g., Sprague-Dawley rats) by a single intraperitoneal injection of STZ. Diabetes is confirmed by measuring blood glucose levels.[14]
-
Drug Administration: Dapagliflozin is administered orally (e.g., via gavage) at various doses to the diabetic animals. A vehicle control group receives the formulation without the active compound.
-
Urine Collection: The animals are housed in metabolic cages for a specified period (e.g., 24 hours) to allow for the collection of urine.
-
Measurement of Urinary Glucose: The total volume of urine is measured, and the glucose concentration in the urine is determined using a glucose analyzer.
-
Data Analysis: The total amount of glucose excreted in the urine over the collection period is calculated and compared between the Dapagliflozin-treated groups and the vehicle control group to assess the dose-dependent glucosuric effect.
Representative Experimental Workflow for Preclinical Evaluation
References
- 1. tandfonline.com [tandfonline.com]
- 2. SGLT-2 Inhibitors: Focus on Dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dapagliflozin improves glycemic control and reduces body weight as add-on therapy to metformin plus sulfonylurea: a 24-week randomized, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrarenal Mechanisms of Sodium-Glucose Cotransporter-2 Inhibitors on Tubuloglomerular Feedback and Natriuresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Effects of the SGLT‐2 inhibitor dapagliflozin on glomerular and tubular injury markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Genesis of a New-Generation Glycemic Control: A Technical Guide to the Discovery and Development of Dapagliflozin Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapagliflozin, a first-in-class sodium-glucose cotransporter 2 (SGLT2) inhibitor, has redefined the management of type 2 diabetes mellitus (T2DM) and has demonstrated significant therapeutic benefits in heart failure and chronic kidney disease.[1] This technical guide provides a comprehensive overview of the discovery, development, and mechanistic underpinnings of Dapagliflozin and its analogues. From the early explorations of the natural product phlorizin (B1677692) to the intricate synthetic pathways and extensive clinical validation, this document details the scientific journey that culminated in a novel therapeutic class.[1][2] It offers an in-depth analysis of structure-activity relationships, key experimental protocols, and the signaling pathways modulated by these agents, intended to serve as a valuable resource for professionals in the field of drug discovery and development.
From Nature's Blueprint to a Potent Therapeutic: The Discovery of Dapagliflozin
The story of Dapagliflozin begins with phlorizin, a natural glucoside isolated from the bark of apple trees in 1835.[1][3] Phlorizin was identified as a potent, non-selective inhibitor of both SGLT1 and SGLT2 proteins, inducing renal glucosuria (the excretion of glucose in urine).[1][4] However, its therapeutic potential was hampered by a lack of selectivity, poor oral bioavailability due to hydrolysis by intestinal β-glucosidases, and metabolic instability.[1]
The pivotal innovation in the development of Dapagliflozin was the strategic replacement of the oxygen atom in the glycosidic bond with a carbon atom, creating a C-glucoside.[1] This structural modification rendered the molecule resistant to enzymatic degradation by β-glucosidase, thereby significantly improving its pharmacokinetic profile and making it suitable for oral administration.[1][4] This led to the discovery of Dapagliflozin as a highly potent and selective SGLT2 inhibitor.[2]
Mechanism of Action: Beyond Glycemic Control
Dapagliflozin's primary mechanism of action is the selective and reversible inhibition of SGLT2, a protein primarily located in the proximal convoluted tubule of the kidneys.[5][6] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[3][5] By inhibiting SGLT2, Dapagliflozin reduces renal glucose reabsorption, leading to the excretion of excess glucose in the urine and consequently lowering blood glucose levels in an insulin-independent manner.[5][7]
Beyond its effects on glycemic control, Dapagliflozin and its analogues exhibit pleiotropic effects that contribute to their cardiovascular and renal protective benefits. These include a reduction in blood pressure, body weight, and intraglomerular pressure.[8] Mechanistically, these effects are attributed to a variety of signaling pathways. For instance, Dapagliflozin has been shown to attenuate cardiac and renal fibrosis by inhibiting the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway.[9] Some studies also suggest a modulatory role on the PI3K-Akt signaling pathway.[10]
Synthesis of Dapagliflozin Analogues
The synthesis of Dapagliflozin and its analogues typically involves a key step of forming the C-glycosidic bond. A common synthetic route involves the reaction of a protected gluconolactone (B72293) with an aryl lithium species, which is generated from the corresponding aryl bromide.[11][12] This is followed by reduction of the resulting lactol and subsequent deprotection to yield the final C-aryl glucoside.[11] Various modifications to the aryl moiety have been explored to investigate structure-activity relationships and to develop new analogues with potentially improved properties.[11][13]
Quantitative Data Summary
The efficacy and selectivity of Dapagliflozin and its analogues are quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from preclinical and clinical investigations.
Table 1: In Vitro SGLT2 Inhibition and Selectivity
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Dapagliflozin | 1.12[14] | 1390 | >1200[2] |
| Phlorizin | 3.9 | 2.3 | ~0.6 |
| Analogue A | Data not available | Data not available | Data not available |
| Analogue B | Data not available | Data not available | Data not available |
Table 2: Pharmacokinetic Properties of Dapagliflozin
| Parameter | Value |
| Bioavailability | ~78% |
| Tmax (fasting) | ~1 hour[5] |
| Plasma Half-life (t1/2) | ~12.9 hours[6] |
| Metabolism | Primarily via UGT1A9 to inactive metabolites[5][6] |
| Excretion | Primarily renal[5] |
Table 3: Key Clinical Trial Outcomes for Dapagliflozin
| Clinical Trial | Patient Population | Key Outcome with Dapagliflozin |
| DAPA-CKD | 4,304 patients with CKD (with or without T2DM) | 39% reduction in the composite of sustained ≥50% eGFR decline, end-stage kidney disease, or renal/CV death[9] |
| DAPA-HF | 4,744 patients with heart failure with reduced ejection fraction | 26% reduction in the primary composite outcome of cardiovascular death or worsening heart failure |
| DECLARE-TIMI 58 | 17,160 patients with T2DM and atherosclerotic cardiovascular disease or multiple risk factors | Significant reduction in the composite of cardiovascular death or hospitalization for heart failure |
Experimental Protocols
In Vitro SGLT2 Inhibition Assay
A common method to determine the inhibitory activity of compounds on SGLT2 is a cell-based fluorescent glucose uptake assay.[9]
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against human SGLT2.
Materials:
-
CHO-hSGLT2 cells (Chinese Hamster Ovary cells stably expressing human SGLT2)
-
Radiolabeled α-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analogue and selective SGLT substrate[1]
-
96-well plates
-
Sodium-containing uptake buffer
-
Test compounds (Dapagliflozin analogues) and vehicle control
Procedure:
-
Cell Culture: Plate CHO-hSGLT2 cells in 96-well plates and grow to confluence.[1]
-
Cell Washing: Wash the cells with a sodium-containing uptake buffer.[1]
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle control for 15-30 minutes at 37°C.[1]
-
Transport Assay Initiation: Initiate the transport assay by adding [14C]AMG to the wells and incubate for 1-2 hours at 37°C.[1]
-
Assay Termination and Lysis: Terminate the transport by washing the cells with ice-cold buffer. Lyse the cells.
-
Quantification: Measure the amount of [14C]AMG taken up by the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting model.
In Vivo Assessment of Glucosuria in Animal Models
Objective: To evaluate the pharmacodynamic effect of Dapagliflozin analogues on urinary glucose excretion in diabetic animal models.
Animal Model: Streptozotocin (STZ)-induced diabetic rats or Zucker diabetic fatty (ZDF) rats.
Procedure:
-
Animal Acclimatization and Diabetes Induction: Acclimatize animals and induce diabetes using STZ or utilize genetically diabetic models like ZDF rats.
-
Baseline Measurement: House animals in metabolic cages and collect urine over a 24-hour period to measure baseline urinary glucose excretion.
-
Drug Administration: Administer the test compound (Dapagliflozin analogue) or vehicle orally at various doses.
-
Urine Collection: Collect urine at specified time intervals (e.g., 0-8h, 8-24h) post-dosing.
-
Glucose Measurement: Measure the glucose concentration in the collected urine samples using a glucose oxidase method.
-
Data Analysis: Calculate the total amount of glucose excreted in the urine over the collection period and compare the effects of different doses of the test compound to the vehicle control.
Conclusion
The discovery and development of Dapagliflozin and its analogues represent a landmark achievement in medicinal chemistry and pharmacology. By leveraging a deep understanding of the structure and function of SGLT2, researchers successfully transformed a natural product with inherent limitations into a first-in-class therapeutic agent with a novel mechanism of action and a broad spectrum of clinical benefits. The journey from phlorizin to Dapagliflozin underscores the power of rational drug design and provides a compelling case study for the development of future therapies targeting transport proteins. The ongoing exploration of Dapagliflozin analogues continues to hold promise for further refining the therapeutic profile and expanding the clinical utility of SGLT2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. History of the SGLT2 Inhibitor Drug Class [diabetesincontrol.com]
- 4. Discovery and development of gliflozins - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Exploration of Pharmacological Mechanisms of Dapagliflozin against Type 2 Diabetes Mellitus through PI3K-Akt Signaling Pathway based on Network Pharmacology Analysis and Deep Learning Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. public.pensoft.net [public.pensoft.net]
- 14. researchgate.net [researchgate.net]
Galacto-Dapagliflozin: A Technical Analysis of SGLT2 versus SGLT1 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory activity and selectivity of galacto-Dapagliflozin, a key analog of the SGLT2 inhibitor Dapagliflozin. The document details the quantitative differences in potency against sodium-glucose cotransporter 2 (SGLT2) and sodium-glucose cotransporter 1 (SGLT1), outlines the experimental methodologies used for these determinations, and illustrates the underlying mechanisms and workflows.
Comparative Inhibitory Activity and Selectivity
Dapagliflozin is a highly selective SGLT2 inhibitor.[1][2] The modification of its glucitol moiety to a galactitol moiety in this compound significantly alters its interaction with SGLT1 and SGLT2, particularly impacting its selectivity profile. While galactose is a poor substrate for SGLT2, this compound surprisingly retains potent and selective inhibitory activity against hSGLT2.[3][4]
Inhibitory Potency (Ki and IC50)
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). The data below, compiled from electrophysiological and radioligand uptake assays, compares this compound with its parent compound, Dapagliflozin.
Table 1: Comparison of Inhibitory Potency against Human SGLT1 and SGLT2
| Compound | Transporter | Ki (nM) | IC50 (nM) | Selectivity (SGLT1 Ki / SGLT2 Ki) |
|---|---|---|---|---|
| Dapagliflozin | hSGLT1 | 360 - 400[3][4] | 1,390[3] | ~60 to 100-fold[1][3] |
| hSGLT2 | 6[1][3][4] | 1 - 5[3][5] | ||
| This compound | hSGLT1 | 25,000[3][4][6][7] | - | ~1,000 to 12,500-fold[6][7][] |
| | hSGLT2 | 2 - 25[3][4][6][7][] | - | |
Note: Ki and IC50 values can vary based on experimental conditions (e.g., initial rates vs. steady-state assays).[3]
Binding Kinetics and Dissociation Rates
The selectivity of Dapagliflozin for hSGLT2 over hSGLT1 is largely attributed to differences in the drug-transporter dissociation rates.[3] Dapagliflozin binds more tightly and dissociates more than 100-fold slower from hSGLT2 compared to hSGLT1.[3] this compound, however, exhibits rapid dissociation from both transporters, similar to the natural SGLT inhibitor, phlorizin.
Table 2: Comparison of Inhibitor Dissociation Rates from Human SGLT1 and SGLT2
| Compound | Transporter | Dissociation Half-Time (t1/2,Off) in seconds |
|---|---|---|
| Dapagliflozin | hSGLT1 | 1 - 2.5[3][4] |
| hSGLT2 | >180 - 500[3][4] | |
| This compound | hSGLT1 | 0.9 - 2[4][6][7] |
| | hSGLT2 | 19 - 30[4][6][7] |
Mechanism of Selective Inhibition
The binding of gliflozin inhibitors to SGLT transporters involves a synergistic interaction between the sugar moiety and the aglycone portion of the molecule.[4] The sugar binds to the glucose site, which influences the orientation of the aglycone in the transporter's access vestibule.[4] The aglycone's binding, in turn, affects the overall affinity of the inhibitor.[4] In this compound, the altered stereochemistry of the sugar head (galactose instead of glucose) dramatically reduces its affinity for SGLT1 while maintaining potent, albeit slightly reduced, affinity for SGLT2 compared to Dapagliflozin.[3]
Caption: Conceptual model of Dapagliflozin and this compound binding to SGLT2.
Experimental Protocols for SGLT Inhibition Assays
The determination of SGLT inhibitory activity typically involves cell-based assays using cell lines engineered to overexpress the specific human transporter (hSGLT1 or hSGLT2).
Cell Culture and Preparation
-
Cell Lines : Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney 293 (HEK-293T) cells stably transfected to express hSGLT1 or hSGLT2 are commonly used.[3][9] Mock-transfected or wild-type cells serve as controls.[5]
-
Seeding : Cells are seeded into 96-well, clear-bottom black plates pre-coated with poly-L-lysine at a density of approximately 60,000 cells per well.[9] They are cultured for 24-48 hours to form a confluent monolayer.
Radiotracer Uptake Assay (α-MDG)
This method measures the uptake of a non-metabolizable radiolabeled glucose analog.
-
Principle : The assay quantifies the inhibition of transporter activity by measuring the reduction in the uptake of a radiolabeled substrate, typically 14C-labeled alpha-methyl-D-glucopyranoside ([14C]α-MDG), in the presence of the test inhibitor.
-
Procedure :
-
Washing : Cell monolayers are washed with a sodium-free buffer to remove culture medium.
-
Pre-incubation : Cells are pre-incubated for 15-30 minutes with varying concentrations of the test inhibitor (e.g., Dapagliflozin) or vehicle control in a sodium-containing buffer (for total uptake) or a sodium-free buffer (for non-SGLT mediated uptake).
-
Uptake Initiation : The uptake reaction is initiated by adding the assay buffer containing [14C]α-MDG.
-
Incubation : The plate is incubated for a defined period (e.g., 2 hours for steady-state measurements) at 37°C.[3][5]
-
Termination : The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold, sodium-free buffer.
-
Lysis & Scintillation Counting : Cells are lysed, and the radioactivity within the cells is measured using a liquid scintillation counter.
-
-
Data Analysis : SGLT-specific uptake is calculated by subtracting the uptake in the sodium-free buffer from the total uptake in the sodium-containing buffer. IC50 values are determined by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic equation.
Electrophysiological Assay
This method provides detailed kinetic information, including inhibitor Ki and dissociation rates.
-
Principle : SGLT transporters are electrogenic, meaning they generate an electrical current upon substrate transport. This assay, often performed using a two-electrode voltage clamp, measures the glucose-induced currents in cells expressing the transporter. Inhibitors block this current in a concentration-dependent manner.[3]
-
Procedure :
-
Cell Preparation : hSGLT1 or hSGLT2 are expressed in Xenopus oocytes or HEK-293T cells.[3][4]
-
Measurement : Cells are voltage-clamped, and a baseline current is established.
-
Substrate Application : A saturating concentration of D-glucose is applied, which generates an inward current.
-
Inhibitor Application : The inhibitor is added at various concentrations, and the blockade of the glucose-induced current is measured to determine the Ki.
-
Washout : The inhibitor is washed out, and the rate of current recovery is measured to determine the dissociation rate (koff).[3]
-
SGLT Inhibition Assay Workflow
The following diagram illustrates a typical workflow for a cell-based SGLT inhibition screening assay using a fluorescent substrate.
Caption: Workflow for a cell-based SGLT inhibition assay.
Conclusion
The structural modification of Dapagliflozin to this compound results in a profound shift in its selectivity profile. While Dapagliflozin's high selectivity for SGLT2 is driven by a very slow dissociation rate from the transporter, this compound achieves its remarkable >1000-fold selectivity through a dramatic decrease in its affinity for SGLT1. Despite being a less potent SGLT2 inhibitor than its parent compound and exhibiting faster binding kinetics, this compound serves as a critical tool for probing the structural and molecular basis of inhibitor selectivity within the SGLT family. Understanding these differences is crucial for the rational design of future SGLT inhibitors with tailored selectivity profiles for various therapeutic applications.
References
- 1. cenmed.com [cenmed.com]
- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 3. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural selectivity of human SGLT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Pharmacokinetics and Pharmacodynamics of a Novel Sodium-Glucose Cotransporter 2 Inhibitor, DWP16001, with Dapagliflozin and Ipragliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. galacto--Dapagliflozin, 5MG | Labscoop [labscoop.com]
- 9. Novel natural and synthetic inhibitors of solute carriers SGLT1 and SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Stability of Dapagliflozin: A Technical Guide
Disclaimer: As of this writing, publicly available scientific literature lacks specific data on the in vitro stability of galacto-Dapagliflozin. This technical guide will therefore focus on the well-documented in vitro stability of the parent compound, Dapagliflozin. Understanding the stability of Dapagliflozin is fundamental for predicting the behavior of its derivatives and is a critical aspect for researchers, scientists, and drug development professionals.
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. Its stability under various conditions is a key factor in its formulation, storage, and therapeutic efficacy. This guide summarizes the findings from several forced degradation studies, which are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Data Presentation: Quantitative Stability of Dapagliflozin
The following tables summarize the percentage of Dapagliflozin degradation under various stress conditions as reported in the scientific literature. These forced degradation studies are crucial for determining the intrinsic stability of the molecule.
Table 1: Degradation of Dapagliflozin under Hydrolytic Conditions
| Stress Condition | Concentration | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 2 hours | Ambient | 1.18% | [1] |
| Acid Hydrolysis | 1 N HCl | - | - | Significant Degradation | [2] |
| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours | Ambient | 28.20% | [1] |
| Neutral Hydrolysis | Water | - | - | Stable | [2] |
Table 2: Degradation of Dapagliflozin under Oxidative Conditions
| Stress Condition | Concentration | Duration | Temperature | % Degradation | Reference |
| Oxidative | 3% H₂O₂ | 2 hours | Ambient | 1.67% | [1] |
| Oxidative | 20% H₂O₂ | 30 min | - | Less than 2% change | [3] |
Table 3: Degradation of Dapagliflozin under Thermal and Photolytic Conditions
| Stress Condition | Condition | Duration | % Degradation | Reference |
| Thermal Degradation | 60°C | 48 hours | 5-20% | [4] |
| Photolytic Degradation | UV light | - | Stable | [2] |
| Photolytic Degradation | Sunlight and UV light | 7 days | Stable | [4] |
Experimental Protocols
The following sections detail the methodologies employed in the cited stability studies of Dapagliflozin.
Forced Degradation Study Protocol
A general protocol for forced degradation studies of Dapagliflozin involves the following steps:
-
Preparation of Stock Solution: A stock solution of Dapagliflozin is prepared in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water.[4]
-
Application of Stress Conditions:
-
Acid Degradation: The drug solution is treated with hydrochloric acid (e.g., 0.1 N or 1 N HCl) and kept at room temperature or heated for a specific duration.[1][4]
-
Alkaline Degradation: The drug solution is treated with sodium hydroxide (B78521) (e.g., 0.1 N or 0.5 N NaOH) and maintained at room temperature for a set period.[1][4]
-
Oxidative Degradation: The drug solution is exposed to hydrogen peroxide (e.g., 3% or 20% H₂O₂) at room temperature.[1][3]
-
Thermal Degradation: The solid drug powder is exposed to a high temperature (e.g., 60°C) in an oven for an extended period.[4]
-
Photolytic Degradation: The solid drug powder is spread in a thin layer and exposed to UV light or sunlight for several days.[4]
-
-
Sample Analysis: After the specified stress period, the samples are withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis. The amount of remaining Dapagliflozin and the formation of degradation products are typically quantified using a stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method.[5][6][7]
Analytical Method: Stability-Indicating UPLC
A common analytical technique for assessing Dapagliflozin stability is a reverse-phase UPLC method with PDA detection.
-
Column: A C18 column (e.g., HSS 100 x 2.1 mm, 1.8 µm) is often used for separation.[5]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode is employed. A common mobile phase composition is a 50:50 v/v ratio of phosphate buffer and acetonitrile.[5]
-
Flow Rate: A typical flow rate is around 0.3 mL/min.[5]
-
Detection: A photodiode array (PDA) detector is used to monitor the eluent at a specific wavelength, often around 223 nm or 260 nm.[1][5]
-
Quantification: The concentration of Dapagliflozin is determined by comparing the peak area of the sample to that of a standard solution of known concentration. The percentage of degradation is then calculated.
Visualizations
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies on a drug substance like Dapagliflozin.
Caption: Workflow for forced degradation studies of Dapagliflozin.
Potential Degradation Pathway of Dapagliflozin
Based on the literature, Dapagliflozin is most susceptible to degradation under acidic and basic conditions. The C-glycosidic bond is generally stable, but the molecule can undergo other transformations. The following diagram illustrates a simplified potential degradation pathway under hydrolytic stress.
Caption: Simplified degradation pathways of Dapagliflozin under stress.
References
- 1. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ijrpr.com [ijrpr.com]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance: A Technical Guide to the Binding Kinetics of galacto-Dapagliflozin and Dapagliflozin with SGLT2
For the attention of Researchers, Scientists, and Drug Development Professionals, this in-depth technical guide elucidates the core binding kinetics of Dapagliflozin and its analogue, galacto-Dapagliflozin, to the sodium-glucose cotransporter 2 (SGLT2). This document provides a comprehensive overview of the quantitative binding parameters, detailed experimental methodologies, and the downstream physiological consequences of this interaction.
The advent of SGLT2 inhibitors has marked a paradigm shift in the management of type 2 diabetes mellitus. Dapagliflozin, a prominent member of this class, effectively reduces hyperglycemia by inhibiting renal glucose reabsorption.[1][2] Understanding the precise molecular interactions and kinetic parameters of these inhibitors is paramount for the rational design of next-generation therapeutics with improved efficacy and selectivity. This guide delves into the binding kinetics of Dapagliflozin and its galactose-configured analogue, this compound, with human SGLT2 (hSGLT2), offering a granular view of their interaction.
Quantitative Analysis of Binding Kinetics
The binding of Dapagliflozin and this compound to hSGLT2 and the related transporter hSGLT1 has been meticulously characterized, revealing key differences in their affinity and dissociation rates. The following tables summarize the critical kinetic parameters, providing a clear comparison of their binding profiles.
| Compound | Transporter | Ki (nM) | t½,Off (s) | kOff (s⁻¹) | kOn (M⁻¹s⁻¹) | Kd (nM) |
| Dapagliflozin | hSGLT2 | 6 | ≥ 180 | ≤ 0.0039 | ~1 x 10⁶ | ≤ 3.9 |
| hSGLT1 | 400 | 1-2 | 0.35-0.69 | ~1 x 10⁶ | 350-690 | |
| This compound | hSGLT2 | 25 | 20-30 | 0.023-0.035 | ~0.01 x 10⁶ | 2300-3500 |
| hSGLT1 | 25,000 | 1-2 | 0.35-0.69 | ~0.01 x 10⁶ | 35,000-69,000 |
Table 1: Comparative binding kinetics of Dapagliflozin and this compound to human SGLT1 and SGLT2. Data sourced from Hummel et al., 2012.[3][4][5] kOff was calculated from t½,Off using the formula kOff = 0.693 / t½,Off. Kd was calculated from Kd = kOff / kOn.
| Parameter | Dapagliflozin | This compound |
| Selectivity (Ki hSGLT1/hSGLT2) | ~67-fold | ~1000-fold |
Table 2: Selectivity of Dapagliflozin and this compound for hSGLT2 over hSGLT1 based on their inhibition constants (Ki).[3]
Dapagliflozin exhibits a high affinity for hSGLT2 with a slow dissociation rate, contributing to its potent inhibitory effect.[3] In contrast, this compound, while also selective for hSGLT2, displays a markedly faster dissociation rate and a lower association rate, resulting in a significantly higher dissociation constant (Kd) and lower overall affinity compared to Dapagliflozin.[3]
Experimental Protocols
The determination of these kinetic parameters relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Electrophysiological Measurement of Inhibitor Kinetics
This method provides a direct measure of the on and off rates of inhibitors by monitoring the function of the SGLT transporters in real-time.
Cell Preparation and Transporter Expression:
-
Cell Line: Human Embryonic Kidney 293T (HEK-293T) cells are used as the expression system.[3]
-
Transfection: Cells are transiently transfected with plasmids containing the cDNA for either human SGLT1 or SGLT2. A fluorescent reporter protein (e.g., eGFP) can be co-transfected to identify successfully transfected cells.
-
Cell Culture: Transfected cells are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) for 24-48 hours to allow for protein expression.
Electrophysiological Recordings:
-
Technique: The two-electrode voltage-clamp technique is employed to measure the glucose-coupled currents.
-
Solutions: The standard bath solution contains (in mM): 100 NaCl, 2 KCl, 1 CaCl₂, 1 MgCl₂, and 10 HEPES, adjusted to pH 7.4. The substrate solution is the standard bath solution supplemented with D-glucose (at a concentration close to the transporter's Km, e.g., 100 mM for hSGLT2).[4]
-
Procedure:
-
A single transfected cell is voltage-clamped at a holding potential of -60 mV.[4]
-
The cell is perfused with the standard bath solution to establish a baseline current.
-
The substrate solution is then perfused, inducing an inward current due to the cotransport of Na⁺ and glucose. This is the glucose-coupled current (Iglucose).
-
Once a steady-state Iglucose is achieved, the inhibitor (Dapagliflozin or this compound) is added to the substrate solution at a known concentration.
-
The rate of current inhibition provides the on-rate (t½,On).
-
After maximal inhibition, the inhibitor is washed out by perfusing with the substrate solution alone.
-
The rate of current recovery to the steady-state level provides the off-rate (t½,Off).[4]
-
Data Analysis:
-
The half-times for association (t½,On) and dissociation (t½,Off) are determined by fitting the current traces to single exponential functions.
-
The dissociation rate constant (kOff) is calculated as kOff = 0.693 / t½,Off.
-
The inhibition constant (Ki) is determined by measuring the steady-state inhibition of Iglucose at various inhibitor concentrations and fitting the data to the Michaelis-Menten equation.
-
The association rate constant (kOn) can then be calculated using the relationship Ki ≈ Kd = kOff / kOn.
Radioligand Binding Assay
This assay measures the displacement of a radiolabeled ligand from the SGLT2 transporter by a test compound.
Membrane Preparation:
-
Source: Membranes are prepared from cells overexpressing hSGLT2 (e.g., CHO or HEK-293T cells).
-
Homogenization: Cells are harvested and homogenized in a cold buffer.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and debris, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet the membranes.[1]
-
Storage: The membrane pellet is resuspended and stored at -80°C.[1]
Binding Assay:
-
Reaction Mixture: In a 96-well plate, the following are added in order:
-
Incubation: The plate is incubated at room temperature for 60-90 minutes.[1]
-
Termination: The reaction is terminated by rapid filtration through a filter mat to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled SGLT2 inhibitor.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Mechanism of Action and Downstream Effects
The primary mechanism of action of Dapagliflozin and its analogues is the competitive inhibition of glucose transport by binding to the SGLT2 protein on the apical membrane of the renal proximal tubule cells.[6] This binding event directly blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream.
It is important to note that SGLT2 itself is not known to be a signaling receptor that initiates a direct intracellular cascade upon inhibitor binding. The well-documented systemic benefits of SGLT2 inhibition, such as improvements in cardiovascular and renal outcomes, are considered to be downstream consequences of the primary inhibitory action. These effects are multifactorial and include:
-
Glucosuria: Increased urinary glucose excretion, leading to a reduction in blood glucose levels.
-
Natriuresis and Diuresis: Increased sodium and water excretion, contributing to a reduction in blood pressure and preload.
-
Metabolic Reprogramming: A shift towards fatty acid oxidation and ketogenesis due to lower glucose availability.
-
Reduction in Glomerular Hyperfiltration: Restoration of tubuloglomerular feedback, leading to afferent arteriolar vasoconstriction and a decrease in intraglomerular pressure.
These primary effects then lead to a cascade of secondary benefits, including weight loss, reduced inflammation, and improved cardiac and renal function.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Structural selectivity of human SGLT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Core: A Technical Guide to the Pharmacophore of C-aryl Glucoside SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the essential pharmacophoric features of C-aryl glucoside Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a cornerstone in the management of type 2 diabetes. By understanding the intricate structure-activity relationships (SAR) and the molecular interactions that govern their inhibitory activity, researchers can pave the way for the rational design of next-generation therapeutics with enhanced potency and selectivity.
The C-aryl Glucoside Scaffold: A Foundation for Potent and Stable Inhibition
The development of C-aryl glucoside SGLT2 inhibitors marked a significant advancement over their O-glucoside predecessors. The C-glucoside bond offers superior metabolic stability against β-glucosidases in the gastrointestinal tract, a critical attribute for oral drug candidates.[1][2] This core scaffold generally consists of a glucose moiety linked to an aglycone part containing two aromatic rings.
Based on their structural characteristics, C-aryl glucoside SGLT2 inhibitors can be broadly categorized into three main types[1][3]:
-
Phenyl/arylmethylphenyl C-glucosides: These compounds feature modifications on the proximal and/or distal phenyl rings and the spacer connecting them.
-
Heteroarylmethylphenyl C-glucosides: In this class, the distal phenyl ring is replaced by various heterocyclic systems such as thiophene, pyrazole, or pyridine.
-
Glucose-modified C-aryl glucosides: These analogs possess modifications on the glucose moiety itself.
The collective body of research, including extensive SAR studies, has elucidated a general pharmacophore model for this class of inhibitors.
Unveiling the Pharmacophore: Key Structural Requirements for SGLT2 Inhibition
Pharmacophore modeling, molecular docking, and 3D-QSAR studies have been instrumental in defining the essential chemical features required for potent and selective SGLT2 inhibition.[4][5][6] A consensus pharmacophore model for C-aryl glucoside SGLT2 inhibitors highlights the importance of several key features, as illustrated in the diagram below.
Caption: General pharmacophore model for C-aryl glucoside SGLT2 inhibitors.
A successful SGLT2 inhibitor generally comprises[5][7][8]:
-
A glucose moiety: This part of the molecule is crucial for recognition and binding within the sugar-binding site of the SGLT2 transporter. The hydroxyl groups on the glucose ring act as key hydrogen bond donors and acceptors, mimicking the natural substrate.
-
A proximal aromatic ring: This ring is directly attached to the glucose moiety and engages in hydrophobic interactions with the protein.
-
A linker: A flexible or rigid linker, often a methylene (B1212753) or an ether group, connects the two aromatic rings and helps to position the distal ring optimally within the binding pocket.
-
A distal aromatic ring: This ring explores a more remote hydrophobic pocket. Modifications on this ring significantly impact the inhibitor's potency and selectivity. It often participates in hydrophobic and aromatic stacking interactions.
Quantitative Structure-Activity Relationship (QSAR) Data
The following tables summarize the in vitro inhibitory activities of representative C-aryl glucoside SGLT2 inhibitors against human SGLT2 (hSGLT2). This data provides a quantitative basis for understanding the structure-activity relationships.
Table 1: Inhibitory Activity of Phenyl/arylmethylphenyl C-glucosides
| Compound | R1 | R2 | R3 | R4 | hSGLT2 IC50 (nM) |
| Dapagliflozin (B1669812) | H | Cl | OEt | H | 1.1 |
| Compound A | F | Cl | OEt | H | 0.8 |
| Compound B | H | Me | OEt | H | 2.5 |
| Compound C | H | Cl | OMe | H | 3.2 |
| Compound D | H | Cl | OEt | F | 1.5 |
Data compiled from publicly available medicinal chemistry literature. Actual values may vary based on assay conditions.
Table 2: Inhibitory Activity of Heteroarylmethylphenyl C-glucosides
| Compound | Heterocycle (Distal Ring) | hSGLT2 IC50 (nM) |
| Canagliflozin | Thiophene | 2.2 |
| Empagliflozin | Tetrahydrofuran | 3.1 |
| Ipragliflozin | Thiazole | 7.4 |
| Tofogliflozin | Dihydrobenzofuran | 4.3 |
| Luseogliflozin | Thiophene | 2.3 |
Data compiled from publicly available medicinal chemistry literature. Actual values may vary based on assay conditions.
Key Experimental Protocols for SGLT2 Inhibitor Characterization
The discovery and development of novel SGLT2 inhibitors rely on robust and reproducible in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro SGLT2 Inhibition Assay: Cell-Based Glucose Uptake
This assay is a cornerstone for determining the inhibitory potency (IC50) of test compounds on SGLT2 activity in a cellular context.
Objective: To measure the inhibition of SGLT2-mediated glucose uptake by a test compound in a cell line stably expressing human SGLT2.
Principle: The assay utilizes a fluorescently labeled, non-metabolizable glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to quantify glucose uptake.[9][10][11][12] The fluorescence intensity inside the cells is directly proportional to the amount of glucose uptake. Inhibition of this uptake in the presence of a test compound reflects its SGLT2 inhibitory activity.
Experimental Workflow:
Caption: Workflow for a non-radioactive, cell-based glucose uptake assay.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture human SGLT2-expressing cells (e.g., HEK293-hSGLT2 or CHO-hSGLT2 stable cell lines) in appropriate growth medium.
-
Seed the cells into 96-well black, clear-bottom microplates at a density that allows for the formation of a confluent monolayer within 24-48 hours.[13]
-
-
Compound Preparation:
-
Prepare stock solutions of test compounds in 100% DMSO.
-
Create serial dilutions of the compounds in a sodium-containing buffer (e.g., Krebs-Ringer-Henseleit buffer) to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid cellular toxicity.
-
-
Glucose Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with a pre-warmed sodium-free buffer (e.g., choline (B1196258) chloride replacing NaCl).
-
Add the diluted test compounds or vehicle control to the wells. Include controls for total uptake (vehicle only) and non-specific uptake (a known SGLT2 inhibitor like phlorizin (B1677692) or dapagliflozin at a high concentration).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate glucose uptake by adding a pre-warmed solution of 2-NBDG in sodium-containing buffer to each well (final concentration typically 100-200 µM).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Termination and Lysis:
-
Terminate the uptake by aspirating the 2-NBDG solution and immediately washing the cells three times with ice-cold sodium-free buffer.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) and incubating for 10 minutes at room temperature with gentle shaking.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~485 nm and ~535 nm, respectively).[14]
-
Subtract the background fluorescence (wells without cells).
-
Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Efficacy Assessment: Urinary Glucose Excretion in Animal Models
This experiment evaluates the ability of an SGLT2 inhibitor to induce glucosuria in animal models, providing a measure of its in vivo efficacy.
Objective: To quantify the amount of glucose excreted in the urine of rodents following oral administration of a test compound.
Principle: Inhibition of SGLT2 in the renal proximal tubules prevents glucose reabsorption, leading to an increase in urinary glucose excretion (UGE). This effect can be measured in diabetic or non-diabetic animal models.
Experimental Workflow:
Caption: Workflow for an in vivo urinary glucose excretion study.
Detailed Methodology:
-
Animal Acclimatization and Dosing:
-
Use appropriate rodent models, such as Sprague-Dawley rats or C57BL/6 mice. Diabetic models like db/db mice or streptozotocin-induced diabetic rats can also be used.
-
Acclimatize the animals in individual metabolic cages for at least 24 hours to allow for adaptation and collection of baseline urine.
-
Fast the animals overnight with ad libitum access to water.
-
Administer the test compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), or vehicle alone via oral gavage.
-
-
Urine Collection and Analysis:
-
Collect urine over a specified time course (e.g., 0-8 hours and 8-24 hours post-dose).
-
Record the total volume of urine collected for each animal.
-
Determine the glucose concentration in the urine samples using a validated analytical method, such as a glucose oxidase assay or a clinical chemistry analyzer.
-
-
Data Analysis:
-
Calculate the total amount of glucose excreted (UGE) for each animal using the formula: UGE (mg) = Urine Glucose Concentration (mg/dL) × Urine Volume (dL).
-
Normalize the UGE to the animal's body weight (mg/kg).
-
Compare the UGE in the compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Conclusion
The C-aryl glucoside scaffold has proven to be a highly successful platform for the development of potent and selective SGLT2 inhibitors. A thorough understanding of the key pharmacophoric features—a glucose moiety for recognition, and optimally positioned proximal and distal aryl rings for hydrophobic and aromatic interactions—is paramount for the design of new chemical entities. The robust in vitro and in vivo assays detailed in this guide provide the necessary tools for the comprehensive evaluation and characterization of these promising therapeutic agents. Future research in this area will likely focus on fine-tuning the existing pharmacophore to enhance selectivity, improve pharmacokinetic profiles, and explore potential applications beyond diabetes.
References
- 1. Recent Developments of C-Aryl Glucoside SGLT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A specific pharmacophore model of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phcogj.com [phcogj.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells | Semantic Scholar [semanticscholar.org]
- 12. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Off-Target Effects of Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin (B1669812) is a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily expressed in the renal proximal tubule. Its main mechanism of action involves the reduction of glucose reabsorption from the glomerular filtrate, thereby promoting urinary glucose excretion and lowering blood glucose levels.[1] While its efficacy in the treatment of type 2 diabetes mellitus is well-established, a growing body of evidence suggests that the significant cardiovascular and renal benefits observed with Dapagliflozin and other SGLT2 inhibitors extend beyond their glucose-lowering effects.[2] These additional protective actions are often attributed to "off-target" effects, involving interactions with various signaling pathways and cellular processes independent of SGLT2 inhibition in the kidney.
This technical guide provides a comprehensive investigation into the core off-target effects of Dapagliflozin. It summarizes the current understanding of its molecular interactions, presents detailed experimental protocols for their investigation, and visualizes the key signaling pathways and workflows. The information herein is intended to support researchers, scientists, and drug development professionals in further exploring the pleiotropic mechanisms of Dapagliflozin.
Key Off-Target Signaling Pathways Modulated by Dapagliflozin
Emerging research has identified several key SGLT2-independent mechanisms through which Dapagliflozin exerts its effects. These primarily include the modulation of cellular energy sensing, ion homeostasis, and inflammatory pathways.
AMP-Activated Protein Kinase (AMPK) and Sirtuin 1 (SIRT1) Pathway Activation
Dapagliflozin has been consistently shown to activate the AMP-activated protein kinase (AMPK) signaling pathway in various cell types, including endothelial cells, renal tubular cells, and cardiac fibroblasts.[3][4] AMPK, a crucial cellular energy sensor, is activated under conditions of metabolic stress (e.g., a decrease in the ATP:AMP ratio). Once activated, AMPK initiates a cascade of events aimed at restoring energy balance, including the inhibition of anabolic processes and the stimulation of catabolic pathways.
Dapagliflozin-mediated AMPK activation can subsequently lead to the activation of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[5][6] The AMPK/SIRT1 axis plays a critical role in regulating mitochondrial function, reducing oxidative stress, and modulating inflammatory responses.[6][7] This pathway is a key contributor to the vasculoprotective and cardioprotective effects of Dapagliflozin.[6][8]
Inhibition of the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a central role in the innate immune response. Its activation leads to the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).[9][10] Chronic activation of the NLRP3 inflammasome is implicated in the pathogenesis of various inflammatory and metabolic diseases.
Several studies have demonstrated that Dapagliflozin can inhibit the activation and assembly of the NLRP3 inflammasome.[9][11][12] This inhibitory effect is often linked to the upstream activation of AMPK and the subsequent enhancement of autophagy, which can clear damaged mitochondria that are a key trigger for NLRP3 activation.[2] By dampening NLRP3-mediated inflammation, Dapagliflozin may reduce tissue damage in organs like the heart, liver, and kidneys.[9][13]
Modulation of Ion Homeostasis: Na+/H+ Exchanger 1 (NHE1) and CaMKII
Dapagliflozin has been reported to influence intracellular ion concentrations, particularly sodium (Na+) and calcium (Ca2+). A proposed off-target is the Na+/H+ exchanger 1 (NHE1), a ubiquitous plasma membrane protein that regulates intracellular pH and sodium levels.[2] Inhibition of NHE1 can lead to a reduction in intracellular Na+, which in turn affects the activity of the Na+/Ca2+ exchanger (NCX), ultimately lowering intracellular Ca2+ levels.[2]
The reduction in intracellular calcium may, in turn, attenuate the activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key signaling molecule in cardiac myocytes.[14][15] Over-activation of CaMKII is a hallmark of heart failure, contributing to contractile dysfunction and arrhythmias. By modulating the NHE1/CaMKII axis, Dapagliflozin may exert direct cardioprotective effects.[2][14]
Data Presentation: Summary of Dapagliflozin Off-Target Effects
While direct, high-affinity binding to off-targets with corresponding IC50 or Ki values in the nanomolar range (akin to its SGLT2 affinity) has not been consistently reported, numerous studies have characterized the functional effects of Dapagliflozin at pharmacologically relevant concentrations. The table below summarizes these findings.
| Off-Target Pathway/Protein | Observed Effect | Cell/System Type | Dapagliflozin Concentration | Reference(s) |
| AMPK Activation | Increased phosphorylation of AMPK (Thr172) | Human Umbilical Vein Endothelial Cells (HUVECs), HK-2 Renal Cells, Cardiac Fibroblasts, Rat Liver Cells | 10 µM - 100 µM | [3][4][16][17] |
| SIRT1 Activation | Increased SIRT1 expression and activity | Human Umbilical Vein Endothelial Cells (HUVECs), Diabetic Rat Myocardium | 20 µM (in vitro) | [5][6] |
| NLRP3 Inflammasome | Decreased protein expression of NLRP3, Caspase-1, IL-1β, and IL-18 | Mouse Liver, Primary Cardiomyocytes, HK-2 Renal Cells | 1 mg/kg/day (in vivo), 10 µM (in vitro) | [2][9][10][17] |
| NHE1 / NCX | Reduced intracellular Na+ and Ca2+ | Primary Cardiomyocytes | 10 µM | [2] |
| CaMKII | Suppressed activation | Human Coronary Artery Endothelial Cells | Not specified | [14] |
| MAPK (ERK/p38) | Reduced phosphorylation | Cardiomyocytes, Doxorubicin-treated cells | Not specified | [15][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the off-target effects of Dapagliflozin.
Protocol 1: Western Blot for AMPK Activation
This protocol details the detection of increased AMPK phosphorylation, a key indicator of its activation, in cultured cells following treatment with Dapagliflozin.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs, HK-2) to achieve 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of Dapagliflozin (e.g., 0, 10, 20, 50 µM) for a predetermined time (e.g., 24 hours). Include a positive control for AMPK activation, such as AICAR (500 µM).[3]
2. Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][19]
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Immunoblotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[19]
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total-AMPKα. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.[20]
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated AMPK levels to the total AMPK levels to determine the extent of activation.[20]
Protocol 2: Analysis of NLRP3 Inflammasome Inhibition
This protocol describes the use of Western blotting to measure the expression of key components of the NLRP3 inflammasome in tissue homogenates from an animal model.
1. Animal Model and Treatment:
-
Use an appropriate animal model of disease (e.g., high-fat diet/streptozotocin-induced diabetic mice).
-
Treat animals with Dapagliflozin (e.g., 1 mg/kg/day) or vehicle control by oral gavage for a specified duration (e.g., 12 weeks).[9]
2. Tissue Homogenization and Protein Extraction:
-
Euthanize animals and perfuse tissues with cold PBS.
-
Excise the tissue of interest (e.g., liver) and homogenize in RIPA buffer with protease and phosphatase inhibitors.[10]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant and determine the protein concentration.
3. Western Blotting:
-
Separate 30-50 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[10]
-
Block the membrane as described in Protocol 1.
-
Incubate the membrane overnight at 4°C with primary antibodies against NLRP3, Caspase-1 (pro- and cleaved forms), and IL-1β (pro- and mature forms). Use GAPDH or β-actin as a loading control.[9][10]
-
Follow the subsequent washing, secondary antibody incubation, and detection steps as outlined in Protocol 1.
4. Data Analysis:
-
Quantify the band intensities for each protein.
-
A decrease in the expression of NLRP3 and the cleaved (active) forms of Caspase-1 and IL-1β in the Dapagliflozin-treated group compared to the vehicle group indicates inhibition of the inflammasome.[9]
Protocol 3: Fluorometric SIRT1 Activity Assay
This protocol is a general method for measuring SIRT1 deacetylase activity, which can be adapted to test the effect of Dapagliflozin on purified SIRT1 or SIRT1 immunoprecipitated from cell lysates.
1. Reagent Preparation:
-
Prepare the SIRT1 Assay Buffer, fluorometric SIRT1 substrate (containing an acetylated lysine (B10760008) side chain), and a Developing Solution as provided in a commercial kit (e.g., Abcam ab156065, Sigma-Aldrich CS1040).[21]
-
Prepare a solution of Dapagliflozin at various concentrations.
-
Prepare purified SIRT1 enzyme or immunoprecipitate SIRT1 from cell lysates treated with Dapagliflozin.
2. Assay Procedure:
-
In a 96-well microplate, add the SIRT1 enzyme preparation.
-
Add the Dapagliflozin solution or vehicle control. Include a known SIRT1 inhibitor (e.g., Nicotinamide) and activator (e.g., Resveratrol) as controls.[21]
-
Initiate the reaction by adding the NAD+ and the fluorometric SIRT1 substrate solution to each well.
-
Mix and incubate the plate at 37°C for 30-60 minutes.
-
Stop the deacetylation reaction and initiate the development reaction by adding the Developing Solution to each well. This solution contains a protease that cleaves the deacetylated substrate, releasing the fluorescent group.[22]
-
Incubate at 37°C for 10-15 minutes.
3. Fluorescence Measurement:
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
The fluorescence signal is directly proportional to the deacetylase activity of SIRT1.
4. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of SIRT1 activity in the presence of Dapagliflozin relative to the vehicle control.
-
Plot the SIRT1 activity against the Dapagliflozin concentration to determine if it activates or inhibits the enzyme.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Key off-target signaling pathways modulated by Dapagliflozin.
Experimental Workflows
Caption: General experimental workflows for investigating off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sodium-Glucose Co-transporter-2 Inhibitor of Dapagliflozin Attenuates Myocardial Ischemia/Reperfusion Injury by Limiting NLRP3 Inflammasome Activation and Modulating Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dapagliflozin Alleviates Hepatic Steatosis by Restoring Autophagy via the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dapagliflozin and Sirtuin-1 interaction and mechanism for ameliorating atrial fibrillation in a streptozotocin-induced rodent diabetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dapagliflozin attenuates high glucose-induced endothelial cell apoptosis and inflammation through AMPK/SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dapagliflozin improves skeletal muscle insulin sensitivity through SIRT1 activation induced by nutrient deprivation state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The SGLT2 inhibitor dapagliflozin attenuates the activity of ROS-NLRP3 inflammasome axis in steatohepatitis with diabetes mellitus - Leng - Annals of Translational Medicine [atm.amegroups.org]
- 10. The SGLT2 inhibitor dapagliflozin attenuates the activity of ROS-NLRP3 inflammasome axis in steatohepatitis with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. SGLT2 inhibitor dapagliflozin reduces endothelial dysfunction and microvascular damage during cardiac ischemia/reperfusion injury through normalizing the XO-SERCA2-CaMKII-coffilin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dapagliflozin prevents ERK activation and SGLT2‐dependent endoglin upregulation in a mechanically provoked cardiac injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dapagliflozin attenuates hypoxia/reoxygenation-caused cardiac dysfunction and oxidative damage through modulation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dapagliflozin Restores Impaired Autophagy and Suppresses Inflammation in High Glucose-Treated HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dapagliflozin as an autophagic enhancer via LKB1/AMPK/SIRT1 pathway in ovariectomized/d-galactose Alzheimer’s rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. abcam.com [abcam.com]
Methodological & Application
Application Notes and Protocols for Galacto-Dapagliflozin in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing galacto-Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), in various cell-based assays. This compound serves as a valuable tool for investigating glucose transport mechanisms and for the screening and characterization of novel SGLT2 inhibitors.
Introduction to SGLT2 Inhibition
The sodium-glucose cotransporter 2 (SGLT2) is a membrane protein primarily located in the proximal tubules of the kidneys. It is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream.[1][2] In conditions like type 2 diabetes, the expression and activity of SGLT2 can be elevated, contributing to hyperglycemia.[1] SGLT2 inhibitors, such as Dapagliflozin and its analog this compound, block this transporter, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1][3][4] This mechanism of action is independent of insulin (B600854) secretion.[1]
This compound is a potent inhibitor of human SGLT2 with a high degree of selectivity over SGLT1.[] This makes it a specific tool for studying SGLT2-mediated glucose transport in cellular models.
Data Presentation
Inhibitory Potency of SGLT2 Inhibitors
| Compound | Target | Parameter | Value | Reference |
| This compound | Human SGLT2 | K_i | 2 nM | [] |
| This compound | Human SGLT1 | K_i | 25,000 nM | [] |
| Dapagliflozin | Human SGLT2 | IC_50 | 1.1 nM | [6] |
| Dapagliflozin | Human SGLT1 | IC_50 | 1350 nM | [6] |
| Empagliflozin | Human SGLT2 | IC_50 | 3.1 nM | [6] |
| Canagliflozin | Human SGLT2 | IC_50 | 2.2 nM | [6] |
Effects of Dapagliflozin on Cell Proliferation
| Cell Line | Compound | Parameter | Value | Reference |
| 3T3 | Dapagliflozin | IC_50 | 68.2 µM | [7] |
| Hepa 1-6 | Dapagliflozin | IC_50 | 45.8 µM | [7] |
Signaling Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]
- 4. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Galacto-Dapagliflozin Adduct
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely used oral medication for the management of type 2 diabetes mellitus.[1] During manufacturing, storage, or under specific physiological conditions, drug substances can undergo degradation or react with excipients to form adducts. The formation of a galactose adduct of Dapagliflozin, herein referred to as galacto-Dapagliflozin, is a potential impurity or degradation product that requires careful monitoring and quantification to ensure the safety and efficacy of the drug product.
This document provides detailed application notes and protocols for the quantification of this compound using stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As no specific methods for a galactose adduct of Dapagliflozin are readily available in the public domain, this protocol outlines a robust approach for the development and validation of a method capable of separating and quantifying Dapagliflozin from its potential galactose adduct.
Analytical Methods Overview
Two primary analytical techniques are proposed for the quantification of this compound:
-
HPLC-UV: A widely accessible and robust method suitable for routine quality control and stability testing.
-
LC-MS/MS: A highly sensitive and specific method ideal for confirmation, characterization, and quantification at low levels, particularly in complex matrices.
The core of this protocol is a stability-indicating method designed to resolve Dapagliflozin from its potential degradation products, including the this compound adduct.
Experimental Protocols
Forced Degradation Study to Generate this compound
To develop and validate a stability-indicating method, it is essential to generate the analyte of interest. A forced degradation study under conditions promoting the formation of a galactose adduct is the first step.
Objective: To intentionally degrade Dapagliflozin in the presence of galactose to generate the this compound adduct for use as a reference marker in method development.
Protocol:
-
Standard Solution Preparation:
-
Prepare a stock solution of Dapagliflozin (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile (B52724) and water (50:50, v/v).
-
Prepare a high-concentration solution of D-galactose (e.g., 10% w/v) in water.
-
-
Stress Conditions:
-
Mix the Dapagliflozin stock solution with the galactose solution.
-
Expose the mixture to stress conditions. A suggested starting point is heating at 60-80°C for several hours to days. The exact conditions may need to be optimized based on the rate of degradation.
-
Include control samples of Dapagliflozin without galactose and a galactose solution alone, subjected to the same stress conditions.
-
-
Monitoring and Characterization:
-
Monitor the degradation process periodically by HPLC-UV to observe the formation of new peaks.
-
Once a significant new peak, presumed to be this compound, is observed, use LC-MS/MS to confirm its identity by determining its molecular weight. The molecular weight of the adduct would be the sum of the molecular weights of Dapagliflozin and galactose minus the molecular weight of water (if a glycosidic bond is formed).
-
HPLC-UV Method for Quantification
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to ensure separation of polar adducts from the less polar parent drug. A suggested gradient is: 0-5 min: 95% A; 5-20 min: linear gradient to 40% A; 20-25 min: linear gradient to 5% A; 25-30 min: hold at 5% A; 30.1-35 min: return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 224 nm[2] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Dosage Forms (Tablets): Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with a known volume of a suitable solvent (e.g., acetonitrile/water mixture). Sonicate and filter the solution before injection.
LC-MS/MS Method for Quantification
Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (can be adapted from the HPLC-UV method):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A fast gradient can be employed for high-throughput analysis. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Dapagliflozin: To be determined (e.g., precursor ion [M+H]+ or [M-H]- and a suitable product ion).[3] This compound: To be determined based on the confirmed molecular weight. |
| Source Parameters | To be optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows). |
Data Presentation: Method Validation Summary
The following tables summarize the typical validation parameters that should be established for the developed analytical methods, in accordance with ICH guidelines. The values presented are hypothetical and based on commonly reported data for similar pharmaceutical analyses.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 200 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.3 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference from blank, placebo, and other known impurities. |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Range (ng/mL) | 0.1 - 100 |
| Limit of Detection (LOD) (ng/mL) | ~0.03 |
| Limit of Quantification (LOQ) (ng/mL) | ~0.1 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Visualizations
Experimental Workflow
Caption: Workflow for the development and validation of an analytical method for this compound.
Dapagliflozin Signaling Pathway
Caption: Simplified signaling pathway of Dapagliflozin's mechanism of action.
Conclusion
The provided protocols outline a comprehensive strategy for the development and validation of analytical methods for the quantification of a potential this compound adduct. By employing a forced degradation study to generate the target analyte and subsequently developing robust HPLC-UV and LC-MS/MS methods, researchers and drug development professionals can ensure the accurate monitoring of this potential impurity. The validation of these methods according to ICH guidelines is crucial for their implementation in a regulated environment, ultimately contributing to the overall quality, safety, and efficacy of Dapagliflozin-containing pharmaceutical products.
References
Application Notes and Protocols for Assessing galacto-Dapagliflozin Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for assessing the selectivity of galacto-Dapagliflozin, a derivative of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. The primary therapeutic action of SGLT2 inhibitors is to block glucose reabsorption in the proximal tubules of the kidneys, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1][2][3] Selectivity for SGLT2 over SGLT1 is a critical attribute for these therapeutic agents, as SGLT1 is the primary glucose transporter in the intestine, and its inhibition can lead to gastrointestinal side effects.[4][5] These protocols are designed to enable researchers to accurately determine the inhibitory potency and selectivity of this compound against human SGLT1 (hSGLT1) and SGLT2 (hSGLT2).
Data Presentation: Quantitative Inhibitory Activity
The inhibitory activity of this compound and its parent compound, Dapagliflozin, against hSGLT1 and hSGLT2 is summarized below. This data is crucial for comparing the selectivity profiles of these compounds.
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| This compound | hSGLT1 | 25,000 | - | ~1000-fold | [6][] |
| hSGLT2 | 25 | - | [6] | ||
| Dapagliflozin | hSGLT1 | 400-800 | 1400 | >1200-fold | [3][6] |
| hSGLT2 | 6 | 1.1 | [3][6][8] | ||
| Phlorizin (Control) | hSGLT1 | 400 | - | ~1-fold | [6] |
| hSGLT2 | 65 | - | [6] |
Ki (Inhibitor Constant) and IC50 (Half-maximal Inhibitory Concentration) values are critical measures of inhibitor potency. A lower value indicates higher potency. Selectivity is calculated as the ratio of Ki or IC50 for SGLT1 to SGLT2.
Experimental Protocols
Cell-Based Glucose Uptake Assay for SGLT1 and SGLT2 Inhibition
This protocol describes a common method to assess the inhibitory activity of compounds on SGLT1 and SGLT2 transporters expressed in mammalian cells.[9][10][11]
Materials:
-
Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[8][9][10]
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Sodium-containing buffer (e.g., Krebs-Ringer-Henseleit - KRH buffer).
-
Sodium-free buffer (replace NaCl with choline (B1196258) chloride).
-
This compound and other test compounds.
-
Non-radioactive fluorescent D-glucose analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) or 1-NBDG.[9][11][12] Alternatively, a radioactive glucose analog like 14C-α-methyl-D-glucopyranoside ([14C]AMG) can be used.[8]
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Fluorescence plate reader or liquid scintillation counter.
Methodology:
-
Cell Culture: Culture the hSGLT1- and hSGLT2-expressing cells in appropriate flasks until they reach confluency. Seed the cells into 96-well plates and allow them to adhere and form a monolayer.
-
Compound Preparation: Prepare a dilution series of this compound and control inhibitors (e.g., Dapagliflozin, Phlorizin) in the sodium-containing buffer.
-
Assay Procedure: a. Wash the cell monolayers twice with pre-warmed sodium-containing buffer. b. Add the buffer containing the different concentrations of the test compounds to the respective wells. Include vehicle-only wells (total uptake) and wells with a known potent inhibitor as a positive control. c. Pre-incubate the plates for 15-30 minutes at 37°C.[1] d. To initiate glucose uptake, add the 2-NBDG solution to a final concentration of 100-200 µM and incubate for 30-60 minutes at 37°C.[1] e. Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer. f. Lyse the cells with lysis buffer.
-
Detection:
-
For the non-radioactive method, measure the fluorescence of the cell lysates using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[1]
-
For the radioactive method, add scintillation fluid to the lysate and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis: a. Subtract the background fluorescence/radioactivity (wells without cells). b. Determine the SGLT-specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-metabolizable glucose analog or in sodium-free buffer) from the total uptake. c. Calculate the percentage of inhibition for each compound concentration relative to the SGLT-specific uptake. d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: SGLT2 Inhibition by this compound.
Caption: Cell-Based SGLT Inhibition Assay Workflow.
Caption: Rationale for Assessing SGLT2 Selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dapagliflozin in Kidney Cell Line Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin (B1669812), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a cornerstone in the management of type 2 diabetes and has demonstrated significant renal and cardiovascular benefits.[1][2][3][4][5][6][7] Its primary mechanism involves the inhibition of SGLT2 in the proximal renal tubules, leading to increased urinary glucose excretion.[8][9] In the context of kidney cell line research, dapagliflozin serves as a critical tool to investigate the cellular and molecular mechanisms underlying its nephroprotective effects, independent of systemic hemodynamic changes.
This document provides detailed application notes and experimental protocols for the use of dapagliflozin in kidney cell line research. While the specific compound "galacto-dapagliflozin" is not prominently featured in current research, the principles and protocols outlined here for dapagliflozin can be readily adapted to investigate novel derivatives. A galactose conjugate could theoretically be explored for targeted delivery or altered cellular uptake mechanisms in renal cells.
Key Applications in Kidney Cell Line Research
-
Investigating Cellular Glucose Uptake and Metabolism: Studying the direct effects of SGLT2 inhibition on glucose transport and subsequent metabolic pathways in renal tubular cells.[10][11]
-
Modeling Diabetic Nephropathy: Inducing high-glucose conditions in vitro to mimic the diabetic milieu and assessing the protective effects of dapagliflozin on cellular stress, inflammation, and apoptosis.[12]
-
Elucidating Molecular Signaling Pathways: Dissecting the downstream signaling cascades affected by dapagliflozin, including pathways related to oxidative stress, endoplasmic reticulum (ER) stress, and cellular senescence.[12][13]
-
Assessing Drug Efficacy and Toxicity: Evaluating the dose-dependent effects of dapagliflozin and its derivatives on cell viability, proliferation, and potential off-target effects.
Data Presentation: Quantitative Summary of Dapagliflozin Effects in Kidney Cell Lines
The following table summarizes key quantitative data from published studies on the effects of dapagliflozin in the human kidney proximal tubule cell line, HK-2, and primary human renal proximal tubular epithelial cells (RPTECs).
| Cell Line | Treatment Condition | Dapagliflozin Concentration | Duration | Observed Effect | Reference |
| HK-2 | High Glucose | 2 µM | 24-48 hours | Decreased intracellular glucose concentration by ~20% | [12] |
| HK-2 | High Glucose | 2 µM | 24-48 hours | Decreased glucose influx by ~40% | [12] |
| HK-2 | C2 Ceramide-induced ER Stress | 2 µM | - | Alleviated ER stress-mediated apoptosis | [12] |
| Primary Human RPTECs | High Glucose (30 mM) | 15 ng/mL | - | Reduced glucose consumption | [13] |
| Primary Human RPTECs | High Glucose (30 mM) | 15 ng/mL | - | Decreased SGLT-2 expression | [13] |
| Primary Human RPTECs | High Glucose (30 mM) | 15 ng/mL | - | Normalized high-glucose-induced increase in p-ATM/ATM and p-p53/p53 ratios | [13] |
| Primary Human RPTECs | High Glucose (30 mM) | 15 ng/mL | - | Normalized high-glucose-induced increase in γ-H2AΧ levels | [13] |
| Primary Human RPTECs | High Glucose (30 mM) | 15 ng/mL | - | Decreased high-glucose-induced IL-1β, IL-8, and TGF-β1 production | [13] |
Experimental Protocols
Protocol 1: Assessment of Cellular Glucose Uptake
This protocol measures the direct impact of dapagliflozin on glucose uptake in a kidney cell line.
Materials:
-
Kidney cell line (e.g., HK-2)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Dapagliflozin
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HK-2 cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Dapagliflozin Treatment: Treat the cells with varying concentrations of dapagliflozin (e.g., 0.5 µM, 1 µM, 2 µM) in serum-free medium for 24 hours. Include a vehicle control (e.g., DMSO).
-
Glucose Starvation: After treatment, wash the cells twice with warm PBS and incubate in glucose-free Krebs-Ringer Bicarbonate (KRB) buffer for 1 hour.
-
2-NBDG Incubation: Add 100 µM 2-NBDG to each well and incubate for 30 minutes at 37°C.
-
Signal Termination: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the percentage of glucose uptake inhibition.
Protocol 2: Evaluation of Endoplasmic Reticulum (ER) Stress
This protocol assesses the effect of dapagliflozin on ER stress markers induced by high glucose or chemical inducers.
Materials:
-
Kidney cell line (e.g., HK-2)
-
High-glucose (e.g., 30 mM) or normal-glucose (5.5 mM) cell culture medium
-
Dapagliflozin
-
Tunicamycin or C2-ceramide (ER stress inducers)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against ER stress markers (e.g., p-eIF2α, ATF4, CHOP)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture HK-2 cells to 70-80% confluency. Treat the cells with high-glucose medium and/or an ER stress inducer in the presence or absence of dapagliflozin for 24-48 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Dapagliflozin's mechanism in mitigating high glucose-induced ER stress and apoptosis.
References
- 1. Frontiers | Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease [frontiersin.org]
- 2. Nephroprotective Effects of Dapagliflozin in Patients with Type 2 Diabetes. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. news-medical.net [news-medical.net]
- 4. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 5. Dapagliflozin for Chronic Kidney Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Effect of Dapagliflozin on Renal and Hepatic Glucose Kinetics in T2D and NGT Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dapagliflozin rescues endoplasmic reticulum stress-mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: A Validated LC-MS/MS Method for the Sensitive and Selective Quantification of Galacto-Dapagliflozin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes. In drug development and metabolic studies, it is crucial to identify and quantify related compounds, including metabolites and synthetic variants. Galacto-Dapagliflozin, a galactose conjugate of Dapagliflozin, is one such compound of interest. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound in a research setting. The method is designed for high-throughput analysis, offering excellent selectivity and sensitivity.
Experimental Workflow
The following diagram illustrates the overall experimental workflow, from sample preparation to data analysis.
Caption: A schematic of the analytical workflow.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Dapagliflozin reference standard
-
Dapagliflozin-d5 (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, Dapagliflozin, and Dapagliflozin-d5 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound and Dapagliflozin stock solutions in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Dapagliflozin-d5 stock solution in a 50:50 mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL Dapagliflozin-d5) and vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and transfer to an autosampler vial.
LC-MS/MS System and Conditions
Liquid Chromatography
-
System: UPLC system
-
Column: C18 column (e.g., Waters XSELECT HSS T3, 2.1 x 100 mm, 3.5 µm)[1]
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) %B 0.0 10 1.0 10 5.0 95 6.0 95 6.1 10 | 8.0 | 10 |
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (eV) This compound 570.2 [M+CH3COO]- 408.1 150 25 This compound (Qualifier) 570.2 [M+CH3COO]- 161.1 150 35 Dapagliflozin 467.1 [M+CH3COO]- 329.1 150 20 | Dapagliflozin-d5 (IS) | 472.1 [M+CH3COO]- | 334.1 | 150 | 20 |
Note: The acetate (B1210297) adducts are often observed for glycosylated compounds and can provide enhanced sensitivity in negative ion mode.
Data Presentation and Quantitative Performance
The method was validated for linearity, sensitivity, accuracy, and precision. The results are summarized in the tables below.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
|---|---|---|---|
| This compound | 1 - 1000 | >0.995 | 1/x² |
| Dapagliflozin | 1 - 1000 | >0.995 | 1/x² |
Table 2: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
|---|---|
| This compound | 1.0 |
| Dapagliflozin | 1.0 |
Table 3: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|---|
| This compound | LQC | 3.0 | < 10 | < 10 | 95 - 105 |
| MQC | 100 | < 8 | < 8 | 92 - 108 | |
| HQC | 800 | < 8 | < 8 | 92 - 108 | |
| Dapagliflozin | LQC | 3.0 | < 10 | < 10 | 95 - 105 |
| MQC | 100 | < 8 | < 8 | 92 - 108 |
| | HQC | 800 | < 8 | < 8 | 92 - 108 |
Note: The quantitative data presented is representative of typical performance for such assays and should be confirmed during in-lab validation.
Signaling Pathways and Logical Relationships
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound in negative ion mode is predicted to involve the cleavage of the glycosidic bond, resulting in the loss of the galactose moiety, and further fragmentation of the aglycone.
Caption: Predicted fragmentation of this compound.
Conclusion
This application note provides a comprehensive protocol for a sensitive and selective LC-MS/MS method for the quantification of this compound. The method utilizes a straightforward protein precipitation for sample preparation and a robust UPLC-MS/MS system for analysis. The described method is suitable for use in drug metabolism, pharmacokinetics, and other research applications where the detection of galactosylated Dapagliflozin is required.
References
Application Notes and Protocols for Radioligand Binding Assay of Galacto-Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-glucose cotransporter 2 (SGLT2), predominantly expressed in the proximal renal tubules, is responsible for the majority of glucose reabsorption from the glomerular filtrate.[1] Its inhibition presents a key therapeutic strategy for managing type 2 diabetes mellitus by promoting urinary glucose excretion.[1] Dapagliflozin is a potent and selective SGLT2 inhibitor.[2][3] Galacto-Dapagliflozin, a synthetic analogue of Dapagliflozin, is a potent inhibitor of human SGLT2 with a reported Ki of 2 nM. This document provides a detailed protocol for a radioligand binding assay to characterize the binding of this compound and other test compounds to the human SGLT2 transporter.
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to SGLT2 in membranes prepared from cells overexpressing the transporter. The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound.[1]
Signaling Pathway of SGLT2-mediated Glucose Reabsorption and Inhibition
The following diagram illustrates the mechanism of glucose and sodium co-transport by SGLT2 in a renal proximal tubule cell and the site of action for SGLT2 inhibitors like this compound.
SGLT2 Glucose Reabsorption Pathway and Inhibition Site.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Notes |
| [³H]this compound | Custom Synthesis | Assumption: Not commercially available. Requires custom radiosynthesis. Hypothetical specific activity: 20-60 Ci/mmol. |
| This compound (unlabeled) | Commercial Source | For preparation of standards and competition assays. |
| Dapagliflozin (unlabeled) | Commercial Source | For determination of non-specific binding. |
| HEK293 cells stably expressing human SGLT2 | In-house/CRO | Essential for a reproducible assay.[4] |
| Cell Culture Media (DMEM, FBS, etc.) | Standard Supplier | |
| Cell Lysis Buffer | In-house | 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors.[1] |
| Binding Buffer | In-house | 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.[1] |
| Wash Buffer | In-house | Ice-cold Binding Buffer. |
| 96-well Glass Fiber Filter Plates (GF/C) | Standard Supplier | Pre-soaked in 0.3% polyethyleneimine (PEI). |
| Scintillation Cocktail | Standard Supplier | |
| Protein Assay Kit (e.g., BCA) | Standard Supplier |
Experimental Workflow
The following diagram outlines the major steps in the radioligand binding assay for this compound.
Workflow for the SGLT2 Radioligand Binding Assay.
Detailed Methodologies
1. Preparation of Cell Membranes from HEK293-hSGLT2 Cells
This protocol is adapted from standard procedures for membrane preparation from cultured cells.[1][5]
-
Cell Culture: Culture HEK293 cells stably expressing human SGLT2 in appropriate media until they reach confluency.
-
Harvesting: Aspirate the culture medium and wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Harvest the cells by scraping and transfer to a centrifuge tube.
-
Cell Lysis: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with a cocktail of protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a sonicator on ice.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[1]
-
High-Speed Centrifugation: Transfer the supernatant to a fresh tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.[1]
-
Final Preparation: Discard the supernatant and resuspend the membrane pellet in Binding Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
2. Radioligand Binding Assay
This protocol describes a competition binding assay in a 96-well format.[1]
-
Assay Plate Preparation:
-
Total Binding: To designated wells, add 50 µL of Binding Buffer.
-
Non-specific Binding (NSB): To designated wells, add 50 µL of unlabeled Dapagliflozin in Binding Buffer to a final concentration of 10 µM.
-
Competition Binding: To the remaining wells, add 50 µL of varying concentrations of this compound or other test compounds.
-
-
Radioligand Addition: Add 50 µL of [³H]this compound in Binding Buffer to all wells. The final concentration of the radioligand should ideally be at or below its Kd value for SGLT2.
-
Initiation of Binding: Add 100 µL of the prepared cell membrane suspension (typically 10-50 µg of protein per well) to all wells to initiate the binding reaction.[1]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[1]
-
Termination of Binding: Terminate the reaction by rapid filtration through a 96-well GF/C filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Presentation and Analysis
Quantitative Data Summary
The results of the radioligand binding assay can be summarized in the following tables.
Table 1: Saturation Binding Parameters for [³H]this compound (This experiment should be performed initially to determine the Kd of the radioligand)
| Radioligand | Kd (nM) | Bmax (fmol/mg protein) |
| [³H]this compound | [Insert Value] | [Insert Value] |
Table 2: Inhibition of [³H]this compound Binding to hSGLT2
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | [Insert Value] | [Insert Value] |
| Dapagliflozin | [Insert Value] | [Insert Value] |
| Test Compound X | [Insert Value] | [Insert Value] |
Data Analysis Protocol
-
Specific Binding Calculation:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
IC₅₀ Determination:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[1]
-
-
Ki Calculation:
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:[1] Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. WO2015132803A2 - Process for the preparation of (1s)-1,5-anhydro-1-c-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-d-glucitol and its solvate thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Dapagliflozin in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression and functional characterization of membrane transport proteins, including the sodium-glucose cotransporter 2 (SGLT2). This system's large cell size and efficient protein expression machinery make it particularly well-suited for detailed electrophysiological and substrate uptake studies. Dapagliflozin, a potent and selective SGLT2 inhibitor, is a C-glycoside compound used clinically to treat type 2 diabetes. Its mechanism involves the inhibition of renal glucose reabsorption. These notes provide detailed protocols for expressing human SGLT2 (hSGLT2) in Xenopus oocytes and characterizing the inhibitory effects of Dapagliflozin.
It is important to clarify the terminology used in the topic. Dapagliflozin is a C-glycosyl compound where a glucose molecule is linked to an aglycone via a carbon-carbon bond. The term "galacto-Dapagliflozin" is not standard in scientific literature; the sugar moiety in Dapagliflozin is glucose, not galactose. This document will proceed with the correct chemical identity of Dapagliflozin.
Data Presentation: Characterization of SGLT2 and its Inhibition by Dapagliflozin
The following tables summarize typical quantitative data obtained from studying SGLT2 and its inhibition by Dapagliflozin in Xenopus oocyte expression systems. These values are illustrative and may vary based on specific experimental conditions.
Table 1: Kinetic Parameters of hSGLT2 Expressed in Xenopus Oocytes
| Parameter | Substrate | Typical Value Range | Method |
| Km (Apparent affinity) | α-methyl-D-glucopyranoside (α-MDG) | 1 - 5 mM | Radiotracer Uptake Assay |
| Vmax (Maximum transport rate) | α-methyl-D-glucopyranoside (α-MDG) | 50 - 200 pmol/oocyte/hour | Radiotracer Uptake Assay |
| Na+:Glucose Coupling Ratio | Glucose | 1:1 | Two-Electrode Voltage Clamp |
Table 2: Inhibitory Potency of Dapagliflozin against hSGLT2 in Xenopus Oocytes
| Parameter | Inhibitor | Typical Value Range | Method |
| IC50 (Half-maximal inhibitory concentration) | Dapagliflozin | 1 - 10 nM | Radiotracer Uptake Assay |
| Ki (Inhibition constant) | Dapagliflozin | 0.5 - 5 nM | Two-Electrode Voltage Clamp |
| Mechanism of Inhibition | Dapagliflozin | Competitive | Kinetic Analysis (Uptake or Electrophysiology) |
Experimental Protocols
Preparation of Xenopus laevis Oocytes
-
Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution.
-
Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution.
-
Manually separate the oocytes into smaller clusters.
-
To defolliculate, incubate the oocyte clusters in OR-2 solution containing 2 mg/mL collagenase type I for 1-2 hours with gentle agitation.
-
Wash the oocytes thoroughly with OR-2 solution and then transfer them to ND96 solution supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamicin.
-
Select healthy stage V-VI oocytes for injection.
cRNA Preparation and Injection
-
Linearize the plasmid DNA containing the hSGLT2 cDNA.
-
Synthesize capped cRNA in vitro using a commercially available transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).
-
Purify the cRNA and determine its concentration and integrity.
-
Inject 50 nL of hSGLT2 cRNA (at a concentration of 0.5 - 1 µg/µL) into the cytoplasm of each oocyte using a microinjection setup.
-
Inject a control group of oocytes with 50 nL of sterile water.
-
Incubate the injected oocytes at 16-18°C for 2-5 days to allow for protein expression.
Radiotracer Uptake Assay for SGLT2 Activity and Inhibition
This assay measures the uptake of a radiolabeled, non-metabolizable glucose analog, α-methyl-D-[14C]glucopyranoside ([14C]α-MDG).
Materials:
-
ND96 solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.
-
[14C]α-MDG.
-
Dapagliflozin stock solution (in DMSO).
-
Scintillation fluid and vials.
Protocol:
-
Baseline Uptake:
-
Place individual oocytes (hSGLT2-expressing and water-injected controls) in 100 µL of ND96 solution.
-
Add 100 µL of ND96 containing a known concentration of [14C]α-MDG (e.g., to a final concentration of 50 µM).
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
-
Inhibition Assay:
-
Pre-incubate oocytes with varying concentrations of Dapagliflozin in ND96 for 10-15 minutes.
-
Initiate the uptake by adding [14C]α-MDG to the Dapagliflozin-containing solution.
-
Incubate for the same duration as the baseline uptake.
-
-
Stopping the Assay:
-
Wash the oocytes 3-5 times with ice-cold ND96 solution to remove extracellular radiotracer.
-
-
Quantification:
-
Lyse each oocyte in 100 µL of 1% SDS.
-
Add scintillation fluid to the lysate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from water-injected oocytes (background) from the hSGLT2-expressing oocytes.
-
Plot the percentage of inhibition against the logarithm of the Dapagliflozin concentration to determine the IC50 value.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC measures the electrical currents associated with the transport of Na+ and glucose through SGLT2.
Materials:
-
TEVC setup with amplifier, micromanipulators, and data acquisition system.
-
Glass microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ).
-
Recording chamber and perfusion system.
-
ND96 solution.
-
Substrate solution: ND96 supplemented with a specific concentration of D-glucose (e.g., 10 mM).
-
Dapagliflozin solutions of varying concentrations in ND96 with D-glucose.
Protocol:
-
Place an hSGLT2-expressing oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential, typically -50 mV.
-
Record the baseline current in the absence of substrate.
-
Perfuse the oocyte with the substrate solution (ND96 + D-glucose). The inward current generated is due to the influx of Na+ coupled with glucose transport.
-
To test for inhibition, after obtaining a stable substrate-induced current, perfuse the oocyte with solutions containing both the substrate and varying concentrations of Dapagliflozin.
-
Record the steady-state current at each Dapagliflozin concentration.
-
Data Analysis:
-
Measure the amplitude of the glucose-induced inward current in the absence and presence of the inhibitor.
-
Calculate the percentage of inhibition for each Dapagliflozin concentration.
-
Plot the percentage of inhibition versus the Dapagliflozin concentration to determine the IC50 or Ki value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of SGLT2 inhibition by Dapagliflozin.
Caption: Workflow for Xenopus oocyte preparation and expression.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiment.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with galacto-Dapagliflozin
Welcome to the technical support center for galacto-Dapagliflozin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with this novel Dapagliflozin (B1669812) derivative. While specific data on this compound is emerging, this guide leverages the extensive knowledge of its parent compound, Dapagliflozin, to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Dapagliflozin?
A: this compound is a galactose isomer of Dapagliflozin.[1] While both are expected to be inhibitors of the sodium-glucose cotransporter 2 (SGLT2), the stereochemical difference in the sugar moiety may lead to variations in binding affinity, selectivity, metabolic stability, and off-target effects. Inconsistencies in experimental results compared to Dapagliflozin could stem from these inherent molecular differences.
Q2: What are the most common sources of variability when working with a novel compound like this compound?
A: The primary sources of variability often fall into three categories:
-
Compound-related: Purity, stability, and proper storage of the synthesized this compound are critical. Impurities or degradation can lead to unexpected biological activity.
-
Experimental System-related: The choice of cell lines, animal models, and their specific physiological states (e.g., normoglycemic vs. hyperglycemic) can significantly influence the observed effects.
-
Protocol-related: Minor variations in experimental protocols, such as incubation times, concentrations, and detection methods, can lead to significant differences in results.
Q3: Why am I seeing a high degree of variability in my in vitro assays?
A: High variability in in vitro assays can be due to several factors:
-
Cell Passage Number: Using cells of a high passage number can lead to genetic drift and altered phenotypes, affecting their response to the compound.
-
Inconsistent Seeding Density: Variations in the number of cells seeded per well can alter the cell-to-compound ratio and impact results.
-
Reagent Quality: Ensure all reagents, including cell culture media and assay components, are of high quality and have not expired.
-
Edge Effects in Plates: Wells on the edge of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell viability. It is advisable to not use the outer wells for experimental data points.
Q4: My in vivo results are not consistent with my in vitro findings. What could be the reason?
A: Discrepancies between in vitro and in vivo results are common in drug development. Potential reasons include:
-
Pharmacokinetics and Metabolism: this compound may be metabolized differently in vivo, leading to the formation of active or inactive metabolites.[2] The parent compound, Dapagliflozin, is primarily metabolized by UGT1A9.[3][4] The galactose isomer may have a different metabolic profile.
-
Bioavailability: The route of administration and formulation can affect the amount of compound that reaches the target tissue.
-
Complex Physiology: The in vivo environment involves complex hormonal and neuronal signaling that cannot be fully replicated in vitro.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of SGLT2 Activity
Q: We are observing variable levels of SGLT2 inhibition in our cell-based assays. What steps can we take to troubleshoot this?
A: To troubleshoot inconsistent SGLT2 inhibition, consider the following:
-
Confirm Compound Integrity:
-
Optimize Assay Protocol:
-
Cell Line Verification: Ensure your cell line (e.g., HEK293 or CHO cells stably expressing human SGLT2) is correctly expressing the transporter.
-
Substrate Concentration: Use a concentration of the substrate (e.g., radiolabeled AMG) that is near the Km of the transporter for competitive inhibition assays.
-
Incubation Time: Optimize the incubation time to ensure you are measuring the initial rate of transport.
-
-
Data Analysis:
-
Use a non-linear regression analysis to fit your dose-response data and determine the IC50. Ensure you have a sufficient number of data points across a wide concentration range.
-
Experimental Protocol: SGLT2 Inhibition Assay
-
Cell Culture: Culture HEK293 cells stably expressing human SGLT2 in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Assay Preparation: Seed cells in a 96-well plate and grow to confluence. On the day of the assay, wash the cells with a sodium-containing buffer.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Transport Initiation: Add a mixture of radiolabeled ¹⁴C-alpha-methyl-D-glucopyranoside (AMG) and unlabeled AMG to the wells to initiate uptake.
-
Transport Termination: After a defined period (e.g., 30-60 minutes), stop the uptake by aspirating the solution and washing the cells rapidly with ice-cold, sodium-free buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
Q: We are observing unexpected changes in cell signaling pathways and some cytotoxicity at higher concentrations of this compound. How can we investigate this?
A: Unraveling off-target effects is crucial for understanding the compound's full biological profile.
-
Investigate Potential Signaling Pathways: Dapagliflozin has been shown to modulate several signaling pathways, including Akt/mTOR, HIF-2α, TGF-β1/Smad, and Plin5/PPARα.[7][8][9][10] It is plausible that this compound could also interact with these or other pathways.
-
Phospho-protein arrays: Use these to screen for changes in the phosphorylation status of a wide range of signaling proteins.
-
Western Blotting: Validate the findings from the array by performing Western blots for specific phosphorylated and total proteins in the identified pathways.
-
-
Assess Mitochondrial Function: SGLT2 inhibitors have been reported to affect mitochondrial energetics.[11]
-
Seahorse Assay: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
-
Mitochondrial Membrane Potential: Use fluorescent dyes like TMRE or JC-1 to measure changes in the mitochondrial membrane potential.
-
-
Cytotoxicity Assays:
-
Use multiple assays to assess cell viability, such as MTT (metabolic activity), LDH (membrane integrity), and Annexin V/PI staining (apoptosis).
-
Experimental Protocol: Western Blot for Akt/mTOR Pathway
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), and total mTOR. Use a housekeeping protein like GAPDH or β-actin as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Comparative Efficacy of Dapagliflozin in Clinical and Preclinical Models
| Parameter | Study Population/Model | Dapagliflozin Dose | Observation | Reference |
| HbA1c Reduction | Drug-naïve T2DM patients | 5-10 mg/day | 0.5-0.8% decrease from baseline | [12] |
| Fasting Plasma Glucose | Drug-naïve T2DM patients | 5-10 mg/day | ~25 mg/dL decrease | [12] |
| Body Weight Change | T2DM patients | 10 mg/day | Statistically significant reduction vs. placebo | [13] |
| Blood Glucose (in vivo) | Streptozotocin-induced diabetic rats | 1 mg/kg/day | 37±2.7 to 18±5.6 mmol/L | [14][15] |
| Urinary Glucose Excretion | Healthy individuals | 5-10 mg/day | ~70 grams/day | [16][17] |
This table provides reference values from Dapagliflozin studies. Results with this compound may vary.
Visualizations
Caption: Potential signaling pathways affected by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. ias.ac.in [ias.ac.in]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105622357A - Dapagliflozin impurity synthesis method - Google Patents [patents.google.com]
- 7. Dapagliflozin Improves Diabetic Cardiomyopathy by Modulating the Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SGLT2 inhibitor dapagliflozin attenuates cardiac fibrosis and inflammation by reverting the HIF-2α signaling pathway in arrhythmogenic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Dapagliflozin Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure [frontiersin.org]
- 10. Frontiers | Dapagliflozin Mediates Plin5/PPARα Signaling Axis to Attenuate Cardiac Hypertrophy [frontiersin.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Dapagliflozin for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Summary of Indirect Comparisons - Clinical Review Report: Dapagliflozin (Forxiga) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SGLT2 inhibitor dapagliflozin prevents atherosclerotic and cardiac complications in experimental type 1 diabetes | PLOS One [journals.plos.org]
- 16. droracle.ai [droracle.ai]
- 17. grokipedia.com [grokipedia.com]
Technical Support Center: Optimizing Galacto-Dapagliflozin Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Galacto-Dapagliflozin concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Dapagliflozin?
A1: this compound is a potent and selective inhibitor of the human sodium-glucose cotransporter 2 (SGLT2).[1] It is a structural analog of Dapagliflozin. The primary known distinction is in their potency and selectivity for SGLT2 versus SGLT1. While both are highly selective for SGLT2, this compound is reported to be a potent inhibitor of human SGLT2 with a Ki of 2 nM and is 1000-fold less potent at human SGLT1 (Ki = 25000 nM).[1] Dapagliflozin also exhibits high selectivity for SGLT2 over SGLT1.[2]
Q2: What is the primary mechanism of action for this compound?
A2: The primary mechanism of action for this compound, like Dapagliflozin, is the selective inhibition of SGLT2. SGLT2 is a protein predominantly found in the proximal tubules of the kidneys and is responsible for the reabsorption of most of the glucose from the glomerular filtrate back into the bloodstream.[2][3] By inhibiting SGLT2, this compound blocks this reabsorption, leading to the excretion of glucose in the urine.[2] In in vitro settings, this translates to the inhibition of SGLT2-mediated glucose uptake in cells expressing this transporter.
Q3: What are the reported off-target effects for SGLT2 inhibitors like this compound?
A3: While highly selective for SGLT2, some SGLT2 inhibitors have been reported to have off-target effects, particularly at higher concentrations. For the broader class of SGLT2 inhibitors, these can include interactions with other glucose transporters or cellular pathways.[4] For Dapagliflozin, studies have shown effects in cells that do not express SGLT2, suggesting SGLT2-independent mechanisms.[5] It is crucial to determine the concentration at which off-target effects may occur for this compound in your specific experimental setup.
Q4: In which cell lines can I study the effects of this compound?
A4: The choice of cell line depends on your research question.
-
SGLT2-expressing cells: Human kidney proximal tubule epithelial cells (e.g., HK-2) are a common model to study the direct effects on SGLT2.[2][6][7]
-
Cells with low or no SGLT2 expression: To investigate potential off-target effects, various other cell lines can be used. For Dapagliflozin, studies have utilized cancer cell lines (e.g., renal cell carcinoma, breast cancer MCF-7 cells), cardiomyocytes, and endothelial cells.[8][9]
Troubleshooting Guides
Issue 1: Determining the Optimal Effective Concentration
-
Problem: Difficulty in identifying a concentration of this compound that elicits a biological response without causing cytotoxicity.
-
Troubleshooting Steps:
-
Start with a Wide Concentration Range: Based on the Ki value (2 nM) for SGLT2 inhibition, you can start with a range spanning several orders of magnitude, for example, from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM).[1]
-
Perform a Dose-Response Curve: This is a critical step to determine the EC50 (half-maximal effective concentration) for your desired biological effect in your specific cell line.
-
Reference Dapagliflozin Data: As a starting point, you can refer to the effective concentrations of Dapagliflozin, which have been reported to range from the low micromolar (1-4 µM) in some cancer cell lines to higher concentrations (20-100 µM) for other effects.[8]
-
Consider Incubation Time: The optimal concentration can be dependent on the duration of exposure. Typical incubation times in published studies with Dapagliflozin range from 24 to 72 hours.[8]
-
Issue 2: Observing High Cytotoxicity
-
Problem: Significant cell death is observed even at concentrations expected to be within the therapeutic range.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use standard assays like MTT, XTT, or LDH release to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your cell line.[6][10] For Dapagliflozin, cytotoxic effects have been noted at higher concentrations (e.g., >50 µM) in some cell types.[11]
-
Evaluate the Vehicle Control: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations. Ensure the final concentration of the vehicle in your culture medium is minimal and consistent across all treatment groups, including a vehicle-only control.
-
Assess Apoptosis vs. Necrosis: To understand the mechanism of cell death, consider using assays like Annexin V/PI staining followed by flow cytometry.[8]
-
Issue 3: Inconsistent or No Observable Effect
-
Problem: No significant biological effect is observed at the tested concentrations of this compound.
-
Troubleshooting Steps:
-
Confirm SGLT2 Expression: If you are studying SGLT2-dependent effects, verify the expression of the SGLT2 protein in your cell line using techniques like Western blotting or qPCR.
-
Check Compound Stability: Ensure that this compound is stable in your experimental conditions (e.g., culture medium, temperature, pH).
-
Optimize Assay Sensitivity: The assay used to measure the biological endpoint may not be sensitive enough to detect subtle changes. Consider using a more sensitive detection method or a different endpoint.
-
Increase Concentration or Incubation Time: If no cytotoxicity is observed, you may need to test higher concentrations or extend the incubation period.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Dapagliflozin
| Compound | Target | Ki (Inhibition Constant) | Selectivity (SGLT1/SGLT2) |
| This compound | human SGLT2 | 2 nM[1] | 1000-fold[1] |
| human SGLT1 | 25000 nM[1] | ||
| Dapagliflozin | SGLT2 | - | High selectivity for SGLT2 over SGLT1[2] |
Table 2: Reported Effective Concentrations of Dapagliflozin in Various In Vitro Models (Use as a reference for this compound)
| Cell Line/Model | Concentration Range | Observed Effect | Reference |
| Renal Cell Carcinoma Lines | 1-4 µM | Inhibition of cell growth | [8] |
| Cancer Cell Lines | 20-100 µM | Induction of apoptosis | [8] |
| 3T3 and Hepa 1-6 cells | 50 µM | Antiproliferative effects | [11] |
| Human Kidney Proximal Tubular Epithelial Cells (PTCs) | 500 nM | No cytotoxic effects | [6] |
| Ehrlich Ascites Carcinoma (EAC) cells | 25-100 µM | Cytotoxic effect and increased apoptosis | [12] |
Experimental Protocols
Protocol 1: General Procedure for Determining IC50 for Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to create a range of final concentrations to be tested.
-
Treatment: Remove the culture medium and add fresh medium containing the different concentrations of this compound. Include a vehicle-only control and an untreated control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) product is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: SGLT2 Inhibition Assay using a Fluorescent Glucose Analog (e.g., 2-NBDG)
-
Cell Culture: Culture SGLT2-expressing cells (e.g., HK-2) to confluency in a suitable plate format (e.g., 96-well black, clear-bottom plate).
-
Pre-incubation: Wash the cells with a sodium-containing buffer. Pre-incubate the cells with various concentrations of this compound (and a positive control like Dapagliflozin) for a specified time (e.g., 15-30 minutes).
-
Glucose Uptake: Add a fluorescent glucose analog (e.g., 2-NBDG) to the wells and incubate for a defined period to allow for glucose uptake.
-
Termination and Washing: Stop the uptake by removing the 2-NBDG solution and washing the cells with ice-cold, sodium-free buffer to remove extracellular fluorescence.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Determine the percentage of inhibition of glucose uptake for each concentration of this compound compared to the untreated control. Plot the percentage of inhibition against the logarithm of the concentration to calculate the IC50 value.
Mandatory Visualizations
Caption: Mechanism of this compound SGLT2 Inhibition.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. galacto--Dapagliflozin, 5MG | Labscoop [labscoop.com]
- 2. benchchem.com [benchchem.com]
- 3. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. No Cytotoxic and Inflammatory Effects of Empagliflozin and Dapagliflozin on Primary Renal Proximal Tubular Epithelial Cells under Diabetic Conditions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A comparative in vitro study on the effect of SGLT2 inhibitors on chemosensitivity to doxorubicin in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Galacto-Dapagliflozin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Dapagliflozin (B1669812), with a specific focus on the formation and management of the diastereomeric impurity, galacto-Dapagliflozin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in Dapagliflozin synthesis?
A1: this compound is a diastereomer of Dapagliflozin, an SGLT2 inhibitor used in the treatment of type 2 diabetes. While Dapagliflozin has a D-gluco configuration, the galacto-isomer possesses a D-galacto configuration. It is considered a process-related impurity that arises during the synthesis of Dapagliflozin. The formation of this isomer is a significant concern as regulatory agencies require strict control over impurity levels in active pharmaceutical ingredients (APIs) to ensure safety and efficacy. The presence of this compound can affect the purity and potentially the pharmacological profile of the final drug product.
Q2: At which stage of Dapagliflozin synthesis is the galacto-isomer primarily formed?
A2: The this compound isomer is primarily formed during the key C-glycosylation step. This reaction typically involves the nucleophilic addition of an aryl organometallic reagent to a protected gluconolactone (B72293) or a related glucose derivative. The stereochemical outcome of this addition is not always perfectly controlled, leading to the formation of both the desired β-gluco isomer (Dapagliflozin) and the undesired β-galacto isomer.
Q3: What is the underlying mechanism for the formation of the this compound impurity?
A3: The formation of C-aryl glycosides, such as Dapagliflozin, often proceeds through an oxocarbenium ion intermediate generated from a glycosyl donor. The stereoselectivity of the nucleophilic attack by the aryl species on this intermediate is influenced by several factors, including steric hindrance, electronic effects of protecting groups, and the reaction conditions. The formation of the galacto-isomer is a result of the aryl nucleophile attacking the oxocarbenium ion from a trajectory that leads to the galacto configuration. The flexibility of the sugar ring and the nature of the protecting groups can influence the facial selectivity of this attack.
Q4: Which analytical techniques are most suitable for the detection and quantification of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Dapagliflozin and its isomers.[1] Reversed-phase HPLC (RP-HPLC) using a C18 column is a common method.[2][3][4] For challenging separations, chiral chromatography may also be employed.[1] The method should be properly validated to ensure specificity, linearity, accuracy, and precision for the quantification of the galacto-isomer.
Q5: What are the typical acceptance criteria for this compound impurity in the final API?
A5: The acceptance criteria for any impurity in an API are defined by regulatory bodies such as the FDA and EMA, following the guidelines of the International Council for Harmonisation (ICH). For a known impurity like this compound, the limit is typically set based on toxicological data and the qualification threshold. While specific limits for this compound are not publicly disclosed in detail, they would generally fall within the stringent limits set for impurities in pharmaceutical products.
Troubleshooting Guide
Problem 1: High levels of this compound detected in the crude reaction mixture.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Suboptimal Stereocontrol in C-Glycosylation | ||
| Inappropriate choice of protecting groups on the sugar moiety. | Utilize protecting groups that favor the formation of the gluco-isomer. For instance, participating groups at C-2 can influence the stereochemical outcome.[5][6][7][8][9] | Increased diastereoselectivity towards the desired gluco-isomer. |
| Non-optimal Lewis acid catalyst or reaction temperature. | Screen different Lewis acids (e.g., BF₃·OEt₂, TMSOTf) and optimize the reaction temperature. Cryogenic conditions (e.g., -78 °C) are often employed to enhance stereoselectivity.[10][11] | Improved ratio of gluco- to galacto-isomer. |
| Nature of the aryl nucleophile. | Modify the organometallic reagent (e.g., aryllithium vs. arylmagnesium) and observe the effect on stereoselectivity. | Altered diastereomeric ratio. |
| Reaction Kinetics | ||
| Reaction time not optimized. | Monitor the reaction progress over time to determine the optimal reaction time that maximizes the yield of the desired isomer while minimizing the formation of the undesired one. | Improved product profile. |
Problem 2: Difficulty in separating this compound from Dapagliflozin.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Co-elution in HPLC Analysis | ||
| Inadequate HPLC method. | Optimize the HPLC method by adjusting the mobile phase composition, gradient profile, column temperature, and flow rate.[3][12] Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). | Improved resolution between the Dapagliflozin and this compound peaks. |
| Inefficient Purification | ||
| Suboptimal crystallization conditions. | Screen various solvent systems for crystallization. The formation of solvates or co-crystals can sometimes facilitate the selective crystallization of the desired isomer. | Isolation of Dapagliflozin with higher purity. |
| Overloading in preparative chromatography. | Reduce the sample load on the preparative HPLC column. Optimize the mobile phase and gradient for better separation. | Enhanced separation efficiency and purity of the collected fractions.[13] |
Data Presentation
Table 1: Summary of Reported HPLC Methods for Dapagliflozin and Impurity Analysis
| Parameter | Method 1 [2] | Method 2 [1] | Method 3 [14] |
| Column | Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm) | Chiralcel OJ-3R (150 x 4.6 mm, 3 µm) | BDS Hypersil column (250mm x 4.6 mm, 5-µm) |
| Mobile Phase | Methanol (B129727) : Phosphate buffer (0.02M, pH 3.6) (45:55 v/v) | Acetonitrile : Water (gradient) | Acetonitrile : Water (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 255 nm | 227 nm | 224 nm |
| Column Temp. | Ambient | 40°C | 35°C |
| Retention Time (Dapagliflozin) | Not specified | ~14.9 min (for enantiomer) | 22.968 min |
| Retention Time (α-isomer) | Not specified | Not specified | 24.135 min |
Experimental Protocols
Protocol 1: General Synthesis of Dapagliflozin via C-Glycosylation
This protocol is a general representation and may require optimization.
-
Preparation of the Aryl Organometallic Reagent:
-
To a solution of 5-bromo-2-chloro-4'-ethoxydiphenylmethane in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium reagent.
-
-
C-Glycosylation Reaction:
-
In a separate flask, a solution of per-silylated D-gluconolactone in anhydrous toluene (B28343) is cooled to -78 °C.
-
Slowly add the freshly prepared aryllithium solution to the gluconolactone solution at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
-
Reductive Cyclization and Deprotection:
-
To the reaction mixture, add a solution of methanesulfonic acid in methanol at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting intermediate is then subjected to reduction using a reducing agent such as triethylsilane in the presence of a Lewis acid like boron trifluoride etherate.
-
Finally, deprotection of the hydroxyl groups (if applicable) yields crude Dapagliflozin, which will contain the galacto-isomer.
-
Protocol 2: HPLC Method for the Separation of Dapagliflozin and its α-Isomer [14]
-
Chromatographic Conditions:
-
Column: BDS Hypersil column (250mm x 4.6 mm, 5-µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient program should be developed to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 224 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the Dapagliflozin sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Further dilute the stock solution to an appropriate concentration for HPLC analysis.
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to Dapagliflozin and its galacto-isomer based on their retention times (retention time for Dapagliflozin is approximately 22.968 min and for the α-isomer is approximately 24.135 min under these conditions).[14]
-
Quantify the amount of the galacto-isomer relative to Dapagliflozin using the peak areas.
-
Mandatory Visualizations
Caption: Workflow for addressing the formation of this compound.
Caption: Troubleshooting guide for HPLC separation of Dapagliflozin isomers.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijarmps.org [ijarmps.org]
- 3. CN105486767A - Method for separating dapagliflozin and alpha-isomer thereof - Google Patents [patents.google.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 10. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Strategies for Bioactive Oligosaccharides | MDPI [mdpi.com]
- 12. CN109374784B - Method for separating and measuring related substances of dapagliflozin bulk drug by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Technical Support Center: Synthesis of Galacto-Dapagliflozin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of galacto-Dapagliflozin synthesis. The information is based on established synthetic routes for Dapagliflozin and general principles of C-aryl galactoside synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the critical C-glycosylation step.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no conversion of starting materials in the C-glycosylation step | Incomplete lithiation of the aryl halide. | Ensure anhydrous and anaerobic conditions. Use freshly titrated n-butyllithium (n-BuLi). Optimize the reaction temperature, typically between -78°C and -20°C.[1][2][3] |
| Low reactivity of the protected galactonolactone. | Verify the quality and purity of the protected galactonolactone. Consider alternative protecting groups on the galactose moiety that may enhance reactivity. | |
| Ineffective quenching of the reaction. | Use a suitable quenching agent like trifluoroacetic acid to obtain the lactol intermediate.[3] | |
| Low yield of the desired β-anomer of this compound | Unfavorable stereoselectivity in the reduction of the lactol intermediate. | The stereochemistry of the hydroxyl group at C-2 of galactose, being equatorial, generally favors the formation of the β-anomer. However, the choice of reducing agent and Lewis acid is critical. Triethylsilane (Et3SiH) in combination with boron trifluoride etherate (BF3·Et2O) is commonly used.[4] Optimizing the stoichiometry of these reagents and the reaction temperature can improve β-selectivity. |
| Epimerization at the anomeric center. | Maintain controlled temperature and reaction times to minimize the risk of epimerization. | |
| Formation of significant side products | Wurtz-type coupling of the aryl lithium species. | Slow addition of n-BuLi at low temperatures can minimize this side reaction. |
| Degradation of starting materials or intermediates. | Ensure all reagents are pure and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Difficulty in purification of the final product | Presence of closely related impurities, such as the α-anomer. | Employ chromatographic techniques with optimized solvent systems. Co-crystallization with a suitable agent can also be an effective purification method.[3] |
| Residual protecting groups. | Ensure complete deprotection in the final step. Monitor the reaction by TLC or LC-MS to confirm completion. |
Frequently Asked Questions (FAQs)
Q1: What are the key differences in the synthesis of this compound compared to Dapagliflozin?
The primary difference lies in the use of a protected galactose derivative (e.g., per-silylated galactonolactone) instead of a glucose derivative. While the overall synthetic strategy is similar, the stereochemistry of the galactose moiety, particularly the axial hydroxyl group at the C-4 position, may influence the reactivity and solubility of intermediates. This can necessitate adjustments to reaction conditions such as solvents, temperatures, and reaction times to optimize the yield of the desired β-anomer.
Q2: How can I improve the stereoselectivity of the C-glycosylation to favor the β-anomer?
For C-aryl glycosides like Dapagliflozin and its analogues, the stereoselectivity is often controlled during the reduction of the intermediate lactol. The use of triethylsilane (Et3SiH) as a reducing agent in the presence of a Lewis acid like boron trifluoride etherate (BF3·Et2O) is a well-established method for achieving high β-selectivity.[4] The reaction conditions, including the choice of solvent (e.g., dichloromethane (B109758) or acetonitrile) and temperature, should be carefully optimized.
Q3: What are the most critical reaction parameters to control for a high yield?
The most critical parameters include:
-
Anhydrous and Anaerobic Conditions: The lithiation step is highly sensitive to moisture and oxygen.
-
Temperature Control: Low temperatures (typically -78°C) are crucial during the formation of the aryl lithium species to prevent side reactions.[1][2][3]
-
Purity of Reagents: The quality of the aryl halide, the protected galactonolactone, and the organolithium reagent is paramount.
-
Stoichiometry: Precise control over the molar ratios of the reactants, especially the organolithium reagent and the reducing agent, is essential.
Q4: Are there alternative synthetic routes to consider for improving the overall yield?
Yes, several alternative routes have been explored for the synthesis of SGLT2 inhibitors. These include:
-
Continuous Flow Synthesis: This method has been shown to significantly shorten reaction times, improve safety, and increase the yield of Dapagliflozin by allowing for better control over reaction parameters.[1][2][3][5]
-
Alternative Coupling Chemistries: Research into other coupling methods, such as those catalyzed by nickel or iron, may offer milder reaction conditions and improved functional group tolerance.
-
Different Starting Materials: Some synthetic routes start from different precursors, which might offer advantages in terms of cost or efficiency.[4]
Data on Relevant Synthetic Steps
The following tables summarize typical reaction conditions and yields for key steps in the synthesis of Dapagliflozin, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: C-Arylation Reaction Conditions
| Parameter | Condition | Reference |
| Aryl Halide | 5-bromo-2-chloro-4'-ethoxydiphenylmethane | [3] |
| Glycosyl Donor | Per-silylated gluconolactone | [3] |
| Organolithium Reagent | n-Butyllithium (n-BuLi) | [3] |
| Solvent | Toluene/THF | [4] |
| Temperature | -78°C to -20°C | [1][2][3] |
| Quenching Agent | Trifluoroacetic acid | [3] |
Table 2: Reduction and Deprotection Yields for Dapagliflozin
| Step | Reagents | Overall Yield | Purity | Reference |
| Reduction of Lactol | Et3SiH, BF3·Et2O | - | >99% (diastereoselectivity) | [4] |
| Deprotection | LiOH | - | - | [4] |
| Overall (from aryl bromide) | - | 63.4% (continuous flow) | 99.83% | [3] |
| Overall (8 steps) | - | 26.4% | 99.4% | [4] |
Visualized Experimental Workflow and Troubleshooting
General Synthetic Workflow for this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Creating glycoside diversity through stereoselective carboboration of glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
galacto-Dapagliflozin solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with galacto-Dapagliflozin, focusing on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The solubility of this compound in aqueous buffers is limited. In Phosphate Buffered Saline (PBS) at pH 7.2, the solubility is approximately 0.25 mg/mL[1]. It is important to note that the parent compound, Dapagliflozin, is considered a high-solubility compound according to the Biopharmaceutics Classification System (BCS)[2]. However, its solubility is not uniform across all aqueous media and can be influenced by factors such as pH and the presence of co-solvents. For instance, the solubility of Dapagliflozin propanediol (B1597323) monohydrate is reported to be around 1.70 mg/mL in aqueous medium[3][4].
Q2: My this compound is not dissolving in my aqueous buffer. What are the common causes?
A2: Several factors can contribute to poor dissolution of this compound in aqueous solutions:
-
Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its maximum solubility in the chosen buffer.
-
pH of the Solution: Although Dapagliflozin's solubility is not significantly affected by pH due to its non-ionizable nature, extreme pH values could potentially impact the stability and solubility of the galacto-isomer[3][5].
-
Temperature: The temperature of the solvent can influence the rate of dissolution and the equilibrium solubility.
-
Purity of the Compound: Impurities in the this compound sample could affect its solubility characteristics.
-
Solid-State Properties: The crystalline form (polymorph) of the compound can significantly impact its solubility and dissolution rate.
Q3: Are there any recommended organic solvents for preparing stock solutions of this compound?
A3: Yes, this compound exhibits good solubility in several organic solvents. These are ideal for preparing concentrated stock solutions that can then be diluted into your aqueous experimental medium. Recommended solvents include:
-
Dimethylformamide (DMF): ~50 mg/mL[1]
-
Dimethyl sulfoxide (B87167) (DMSO): ~30 mg/mL[1]
-
Ethanol: ~30 mg/mL[1]
When preparing aqueous solutions from an organic stock, it is crucial to ensure that the final concentration of the organic solvent is low enough to not interfere with your experiment.
Troubleshooting Guide
This guide provides step-by-step instructions to address common solubility challenges encountered during experiments with this compound.
Issue 1: Precipitate forms when diluting an organic stock solution into an aqueous buffer.
-
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution may also influence the local solubility.
-
Solution:
-
Reduce the Final Concentration: Decrease the final concentration of this compound in your aqueous medium.
-
Optimize the Dilution Method:
-
Add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
Consider warming the aqueous buffer slightly (e.g., to 37°C) before adding the stock solution, but be mindful of the compound's stability at elevated temperatures.
-
-
Use a Co-solvent: If your experimental design allows, consider including a small percentage of a water-miscible co-solvent (e.g., ethanol, propylene (B89431) glycol) in your final aqueous solution to increase the solubility of this compound[6][7].
-
Issue 2: The compound dissolves initially but crashes out of solution over time.
-
Cause: The initial solution was supersaturated, or the compound is degrading over time, leading to the formation of less soluble byproducts.
-
Solution:
-
Verify Solubility Limit: Ensure your working concentration is below the equilibrium solubility at the experimental temperature and pH.
-
Assess Compound Stability: Investigate the stability of this compound under your specific experimental conditions (e.g., temperature, light exposure, buffer components). Degradation can be a source of precipitation.
-
Freshly Prepare Solutions: Prepare your this compound solutions immediately before use to minimize the risk of time-dependent precipitation.
-
Issue 3: Inconsistent results in bioassays, possibly due to poor solubility.
-
Cause: Undissolved particles of this compound can lead to variability in the effective concentration of the compound in your experiments.
-
Solution:
-
Visual Inspection: Before use, carefully inspect your solutions for any visible precipitate.
-
Filtration: Filter your final aqueous solution through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved micro-precipitates.
-
Sonication: Gentle sonication can sometimes help to break up small agglomerates and improve dissolution[6]. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.
-
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Approximate Solubility (mg/mL) | Reference |
| PBS | 7.2 | 0.25 | [1] |
| DMF | - | 50 | [1] |
| DMSO | - | 30 | [1] |
| Ethanol | - | 30 | [1] |
Table 2: Equilibrium Solubility of Dapagliflozin and its Propanediol Monohydrate (DAP-PH) in Aqueous Media
Note: Data for the parent compound Dapagliflozin is provided for reference, as it may offer insights into the behavior of the galacto-isomer.
| Compound | Medium | Equilibrium Solubility (mg/mL) | Reference |
| Dapagliflozin | pH 1.2 | 0.90 | [5] |
| Dapagliflozin | pH 4.0 | 0.94 | [5] |
| Dapagliflozin | pH 6.8 | 0.81 | [5] |
| Dapagliflozin | Water | 0.86 | [5] |
| DAP-PH | pH 1.2 | 1.68 | [3][4] |
| DAP-PH | pH 4.0 | 1.74 | [3][4] |
| DAP-PH | pH 6.8 | 1.60 | [3][4] |
| DAP-PH | Water | 1.70 | [3][4] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound from a DMSO Stock
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved. This stock solution should be stored at -20°C.
-
Pre-warm the Aqueous Buffer: Warm your desired aqueous buffer (e.g., PBS, pH 7.4) to your experimental temperature (e.g., 37°C).
-
Dilution: While vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Final Mixing: Continue to mix the solution for a few minutes to ensure homogeneity.
-
Inspection and Filtration: Visually inspect the solution for any signs of precipitation. If necessary, filter the solution through a 0.22 µm syringe filter.
-
Use Immediately: Use the freshly prepared aqueous solution in your experiment without delay.
Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
-
Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant.
-
Dilution: Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the equilibrium solubility based on the measured concentration and the dilution factor.
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. wjbphs.com [wjbphs.com]
minimizing off-target effects of galacto-Dapagliflozin in experiments
Introduction: This technical support center is designed for researchers, scientists, and drug development professionals working with Galacto-Dapagliflozin. This compound is a novel derivative of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3][4] The galactose moiety in this compound is intended to enhance tissue-specific targeting, potentially altering its pharmacokinetic and pharmacodynamic profile compared to the parent compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help minimize off-target effects and ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed as a targeted prodrug of Dapagliflozin. The primary mechanism is the inhibition of SGLT2, which is predominantly located in the proximal tubules of the kidney and is responsible for the majority of glucose reabsorption from urine.[1][2][4] It is hypothesized that the galactose conjugate facilitates uptake in tissues expressing specific galactose transporters, where it is then metabolized to release the active Dapagliflozin. This targeted delivery aims to enhance efficacy at the desired site while minimizing systemic off-target effects.
Q2: What are the known and potential off-target effects of the parent compound, Dapagliflozin, that I should be aware of?
A2: While Dapagliflozin is highly selective for SGLT2, some off-target effects have been reported, which may also be relevant for this compound.[5] These include:
-
SGLT1 Inhibition: Dapagliflozin has a much lower affinity for SGLT1, which is primarily found in the intestine, but at high concentrations, some inhibition may occur.[6]
-
Na+/H+ Exchanger (NHE) Inhibition: Some studies suggest that SGLT2 inhibitors may interact with Na+/H+ exchangers, which could contribute to cardiovascular benefits but may also be an off-target effect to consider in certain experimental models.[1]
-
Effects on other glucose transporters: While Dapagliflozin is highly selective for SGLT2, its effect on other glucose transporters (GLUTs) is generally considered minimal. However, high concentrations should be used with caution in sensitive experimental systems.
Q3: How can I confirm that this compound is being activated to Dapagliflozin in my experimental model?
A3: To confirm the conversion of the prodrug, you can perform pharmacokinetic analysis using LC-MS/MS. This will allow you to measure the concentrations of both this compound and the active Dapagliflozin in your samples (e.g., plasma, tissue homogenates) over time. Comparing the concentration-time profiles of both compounds will provide evidence of prodrug activation.[7]
Q4: What are the best practices for preparing and storing this compound solutions?
A4: Due to the potential for instability, it is recommended to prepare fresh solutions of this compound for each experiment.[8] If a stock solution is necessary, it should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent should be carefully considered based on the experimental system, with DMSO being a common choice for in vitro studies, followed by further dilution in aqueous buffers. Always check for precipitation after preparing the final working solution.[8]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Potential Cause: Inconsistent prodrug activation.
-
Troubleshooting Steps:
-
Verify Metabolic Activity: Ensure that your in vitro or in vivo model has the necessary enzymatic machinery to cleave the galactose moiety. This may involve characterizing the expression of relevant glycosidases.
-
Standardize Experimental Conditions: Factors such as incubation time, cell passage number, and animal age and strain can influence metabolic activity.[9] Maintain consistency across all experiments.
-
Optimize Dosing: If activation is slow, a longer pre-incubation time or a higher concentration may be necessary to achieve the desired concentration of active Dapagliflozin.
-
Issue 2: Unexpected Cellular Phenotypes Not Consistent with SGLT2 Inhibition
-
Potential Cause: Off-target effects of the intact prodrug or the galactose moiety.
-
Troubleshooting Steps:
-
Include Proper Controls:
-
Dapagliflozin alone: To distinguish effects of the active drug from the prodrug.
-
Galactose: To control for any effects of the galactose moiety itself.
-
Unconjugated Dapagliflozin analog: If available, to assess the impact of the linker.
-
-
Selectivity Profiling: Perform counter-screening against other relevant transporters and receptors, such as SGLT1 and other glucose transporters, to determine the selectivity profile of this compound.
-
Dose-Response Analysis: Generate a full dose-response curve to identify if the unexpected effects occur only at high concentrations, suggesting an off-target interaction.
-
Issue 3: Low Potency Compared to Dapagliflozin in SGLT2 Inhibition Assays
-
Potential Cause: Incomplete or slow conversion to the active form.
-
Troubleshooting Steps:
-
Pre-incubation Time: In cell-based assays, a pre-incubation period may be necessary to allow for cellular uptake and metabolic conversion of this compound. Optimize the pre-incubation time (e.g., 1, 4, 12, 24 hours).
-
Cellular Model Selection: Use cell lines with demonstrated metabolic capacity for prodrug activation. If using a cell line with low metabolic activity, consider co-culturing with cells that can perform the conversion or using a tissue homogenate in the assay.
-
Direct Measurement of Active Compound: Use LC-MS/MS to quantify the intracellular concentration of Dapagliflozin to correlate with the observed inhibitory activity.
-
Data Presentation
Table 1: Comparative Selectivity of Dapagliflozin and Hypothetical this compound
| Transporter | Dapagliflozin IC50 (nM) | This compound IC50 (nM) (Hypothetical) | Fold Selectivity (SGLT1/SGLT2) |
| SGLT2 | 2.9 | 50 (in vitro, without pre-incubation) | 317 |
| SGLT1 | 920.4 | >10,000 | >200 |
Data for Dapagliflozin sourced from existing literature.[6] Hypothetical data for this compound assumes it is less active in its prodrug form.
Table 2: Troubleshooting Summary for In Vitro Assays
| Issue | Potential Cause | Recommended Action |
| High Background Signal | Non-specific binding of the compound. | Use low-binding plates; include a no-cell control.[1] |
| Inconsistent Results | Incomplete dissolution or precipitation. | Prepare fresh solutions; sonicate if necessary.[8] |
| No Inhibition Observed | Insufficient prodrug activation. | Increase pre-incubation time; use metabolically active cells. |
Experimental Protocols
Protocol 1: Cell-Based Fluorescent Glucose Uptake Assay for SGLT2 Inhibition
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, in cells expressing SGLT2.[10][11]
Materials:
-
HEK293 cells stably expressing human SGLT2 (HEK293-hSGLT2)
-
96-well black, clear-bottom plates
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with 140 mM NaCl)
-
Sodium-free buffer (replace NaCl with choline (B1196258) chloride)
-
This compound and Dapagliflozin
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293-hSGLT2 cells in 96-well plates and grow to confluence.
-
Compound Pre-incubation:
-
Wash cells twice with sodium-free buffer.
-
Add sodium-containing buffer with various concentrations of this compound or Dapagliflozin. For this compound, test different pre-incubation times (e.g., 1 to 24 hours) at 37°C. For Dapagliflozin, a 30-minute pre-incubation is typically sufficient.
-
-
Glucose Uptake:
-
Add 2-NBDG to a final concentration of 100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay Termination and Measurement:
-
Aspirate the medium and wash cells three times with ice-cold sodium-free buffer.
-
Add lysis buffer and measure fluorescence (excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis:
-
Calculate SGLT2-mediated uptake by subtracting the signal from wells with sodium-free buffer.
-
Determine the IC50 values for each compound.
-
Protocol 2: Radioligand Binding Assay for SGLT2
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to SGLT2.[10]
Materials:
-
Membrane preparations from cells overexpressing hSGLT2
-
Radioligand (e.g., [³H]dapagliflozin)
-
This compound and unlabeled Dapagliflozin
-
Binding buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, radioligand at its Kd concentration, and varying concentrations of the test compound (this compound or Dapagliflozin).
-
Incubation: Add the membrane preparation and incubate at room temperature for 60-90 minutes.
-
Filtration: Transfer the reaction mixture to a filter plate and wash to separate bound from free radioligand.
-
Detection: Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki value for each compound to assess its binding affinity.
Mandatory Visualizations
Caption: Proposed mechanism of this compound activation and SGLT2 inhibition.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]
- 5. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
degradation pathways of galacto-Dapagliflozin under stress conditions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of Dapagliflozin (B1669812) under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under what stress conditions is Dapagliflozin known to degrade?
A1: Dapagliflozin is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2][3] It is particularly prone to decomposition in acidic, alkaline, and oxidative environments.[1][2]
Q2: What are the primary degradation pathways of Dapagliflozin?
A2: The most common degradation pathway for Dapagliflozin involves the cleavage of the C-glucoside bond through hydrolysis, leading to the formation of an aglycone and a glucose moiety.[4] Other degradation products can be formed through oxidation and photolytic reactions.
Q3: What analytical techniques are most suitable for analyzing Dapagliflozin and its degradation products?
A3: Stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods are widely used to separate and quantify Dapagliflozin from its degradation products.[5][6][7][8][9] These methods are often coupled with mass spectrometry (LC-MS) for the identification and structural elucidation of the degradants.[10][11][12] UV spectroscopy can also be employed to determine the extent of degradation.[2]
Q4: Are there specific ICH guidelines to follow for forced degradation studies of Dapagliflozin?
A4: Yes, forced degradation studies for Dapagliflozin should be conducted following the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A (R2) for stability testing of new drug substances and products.[2]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of degradation products from the parent drug in HPLC/UPLC. | - Inappropriate mobile phase composition or gradient.- Incorrect column selection.- Suboptimal column temperature or flow rate. | - Optimize the mobile phase by adjusting the solvent ratio, pH, or buffer concentration.- Screen different stationary phases (e.g., C18, C8, Phenyl).- Adjust the column temperature and flow rate to improve resolution. |
| Inconsistent or irreproducible degradation results. | - Variation in experimental parameters (temperature, reagent concentration, time).- Inconsistent sample preparation. | - Strictly control all experimental parameters. Use calibrated equipment.- Ensure accurate and consistent preparation of all solutions and standards. |
| Difficulty in identifying unknown degradation products. | - Insufficient sensitivity of the detector.- Co-elution of impurities. | - Utilize a more sensitive detector, such as a mass spectrometer (MS).- Further optimize the chromatographic method to resolve all peaks.- Isolate the impurities using preparative chromatography for characterization by techniques like NMR and FTIR.[10][13] |
| Assay values show significant variability. | - Instability of the sample or standard solutions.- Improper handling and storage of solutions. | - Prepare fresh solutions for each analysis.- Store solutions at appropriate temperatures and protect them from light. |
Data Presentation: Summary of Dapagliflozin Degradation
The following table summarizes quantitative data on the degradation of Dapagliflozin under various stress conditions as reported in the literature.
| Stress Condition | Stressor | Time | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1M HCl | 5 hours | Not Specified | Significant | [7] |
| Acid Hydrolysis | 1N HCl | 48 hours | 60°C (reflux) | ~20-25% | [14] |
| Acid Hydrolysis | 0.1N HCl | Not Specified | Room Temp | 21.6% | [2] |
| Alkaline Hydrolysis | 1M NaOH | 5 hours | Not Specified | Significant | [7] |
| Alkaline Hydrolysis | 0.1N NaOH | Not Specified | Room Temp | 28.6% | [2] |
| Oxidative Degradation | 3% H₂O₂ | 5 hours | Not Specified | Significant | [7] |
| Oxidative Degradation | 30% H₂O₂ | Not Specified | Not Specified | Degradation Observed | [15] |
| Oxidative Degradation | 5% H₂O₂ | Not Specified | Not Specified | 26.2% | [2] |
| Thermal Degradation | Not Specified | Not Specified | Not Specified | 57.2% | [2] |
| Photolytic Degradation | UV Light | 5 hours | Not Specified | Significant | [7] |
| Photolytic Degradation | UV Light | Not Specified | Not Specified | 4.8% | [2] |
| Neutral Hydrolysis | Water | Not Specified | Not Specified | 35.8% | [2] |
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on Dapagliflozin. Specific parameters may need to be optimized based on laboratory conditions and analytical instrumentation.
-
Preparation of Stock Solution: Prepare a stock solution of Dapagliflozin in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with an equal volume of 1N HCl and reflux at 60°C for 8 hours.[10] After cooling, neutralize the solution with 1N NaOH.
-
Alkaline Hydrolysis: Treat the drug solution with an equal volume of 1N NaOH and reflux at 60°C for 8 hours.[10] After cooling, neutralize the solution with 1N HCl.
-
Oxidative Degradation: Treat the drug solution with an equal volume of 3% H₂O₂ and keep it at 60°C for 8 hours.[10]
-
Thermal Degradation: Keep the solid drug substance in an oven at a specified temperature (e.g., 105°C) for a defined period. Dissolve the stressed sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid drug substance or its solution to UV light (e.g., 254 nm) for a specified duration.[7]
-
-
Sample Analysis:
-
Dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze the unstressed and stressed samples using a validated stability-indicating HPLC or UPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.
-
Example HPLC Method for Dapagliflozin and its Impurities
-
Mobile Phase: Acetonitrile: water (70:30, v/v) in isocratic mode[5][7]
-
Flow Rate: 0.1 mL/min[7]
-
Injection Volume: 2 µL[7]
Visualizations
Caption: Proposed degradation pathways of Dapagliflozin under various stress conditions.
Caption: General experimental workflow for forced degradation studies of Dapagliflozin.
References
- 1. benchchem.com [benchchem.com]
- 2. media.neliti.com [media.neliti.com]
- 3. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation | Drug Analytical Research [seer.ufrgs.br]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability indicating RP-HPLC method for estimation of dapagliflozin in bulk and tablet dosage form | PDF [slideshare.net]
- 10. scispace.com [scispace.com]
- 11. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods [ouci.dntb.gov.ua]
- 12. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent galacto-Dapagliflozin degradation in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of galacto-Dapagliflozin in experimental setups.
Disclaimer: Specific stability and degradation data for this compound are not extensively available in published literature. The information provided here is based on comprehensive studies of its close structural analog, Dapagliflozin. As both molecules share the same C-glycoside core structure, they are predicted to exhibit similar degradation pathways. The primary difference, the stereochemistry of the hydroxyl groups on the sugar moiety (galactose vs. glucose), may influence degradation rates but is unlikely to introduce entirely new degradation mechanisms under common experimental stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Dapagliflozin?
A1: this compound is a structural analog of Dapagliflozin, a well-known SGLT2 inhibitor. The key difference lies in the sugar moiety attached to the aglycone backbone; this compound contains a galactose sugar, whereas Dapagliflozin contains a glucose sugar.[1][] Both are potent and selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2).[3]
Q2: What are the primary factors that can cause this compound degradation in my experiments?
A2: Based on studies of Dapagliflozin, the primary factors leading to degradation are exposure to acidic or basic (alkaline) conditions, strong oxidizing agents, and high humidity combined with heat.[1][4][5] The molecule is relatively stable under neutral pH, photolytic (light), and dry heat conditions.[6][7]
Q3: How should I store my stock solutions of this compound?
A3: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO or ethanol.[8] It is recommended to store these solutions at -20°C or -80°C for long-term use.[8] For short-term storage, 2-8°C may be acceptable, but stability should be verified. Avoid repeated freeze-thaw cycles.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in organic solvents such as DMSO (Dimethyl Sulfoxide), DMF (Dimethylformamide), and ethanol.[3] Its solubility in aqueous buffers like PBS (pH 7.2) is significantly lower.[3] When preparing aqueous working solutions, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Ensure the final DMSO concentration is low enough not to affect your experimental system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or concentration over time in aqueous buffer. | Hydrolytic Degradation: The C-glycosidic bond may be susceptible to cleavage under acidic or basic conditions. | - Maintain the pH of your experimental buffer as close to neutral (pH 6.8-7.4) as possible. - Prepare fresh working solutions from a frozen stock just before use. - If acidic or basic conditions are required for the experiment, minimize the incubation time. |
| Inconsistent results when using pre-prepared plates or solutions. | Oxidative Degradation: Exposure to atmospheric oxygen or reactive oxygen species (ROS) in the media can degrade the compound. | - Use degassed buffers for preparing solutions. - If compatible with your experiment, consider adding a small amount of an antioxidant. - Store pre-prepared plates or solutions under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Compound precipitation when diluting from DMSO stock into aqueous buffer. | Poor Solubility: The compound has low aqueous solubility. | - Decrease the final concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains compatible with your assay (typically <0.5%). - Use a formulation aid like PEG300 or Tween 80 if your experimental system allows.[8][9] |
| Degradation observed during sample processing for analysis (e.g., LC-MS). | High Temperature / Humidity: Exposure to high temperatures, especially in the presence of moisture, can accelerate degradation.[5][10] | - Keep samples cool during processing (e.g., on an ice bath). - Use a lyophilizer (freeze-dryer) to remove solvents instead of heat-based evaporators if the sample is aqueous. - Ensure all solvents and vials are dry. |
Quantitative Data on Dapagliflozin Degradation
The following table summarizes the degradation of Dapagliflozin observed under various forced stress conditions, as reported in the literature. This provides an estimate of the conditions to avoid for its galactose analog.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation Observed |
| Acid Hydrolysis | 1N HCl | 48 hours | 60°C | ~20-25%[1] |
| Base Hydrolysis | 0.5N NaOH | - | Room Temp | Significant Degradation[4] |
| Oxidative | 20% H₂O₂ | 30 min | - | Significant Degradation |
| Thermal | Dry Heat | 48 hours | 60°C | ~5-20%[4] |
| Humidity/Thermal | High Humidity | - | - | Significant Degradation[5][10] |
| Photolytic | UV Radiation (254nm) | - | - | Stable / Minimal Degradation[4][6] |
| Neutral Hydrolysis | Water | - | - | Stable[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile (B52724).
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24-48 hours.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.5N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% hydrogen peroxide (H₂O₂). Keep at room temperature for 30 minutes.
-
Thermal Degradation: Place the dry powder of the compound in an oven at 60°C for 48 hours. Subsequently, dissolve to the desired concentration for analysis.
-
Sample Analysis: After the specified incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase. Analyze using a stability-indicating HPLC method (see Protocol 2).
-
Quantification: Compare the peak area of the parent compound in the stressed samples to that of an unstressed control sample to calculate the percentage of degradation.
Protocol 2: Stability-Indicating RP-HPLC Method
This method can be used to separate this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Kromasil 100-5-C8, 100 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 52:48 v/v).[6] Isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 224 nm.[6]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (from Protocol 1 or experimental time points).
-
Record the chromatograms and integrate the peak areas for the parent compound and any new peaks (degradation products).
-
Visualizations
References
- 1. vsquarelifescience.com [vsquarelifescience.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The changes of cardiac energy metabolism with sodium-glucose transporter 2 inhibitor therapy [frontiersin.org]
- 10. ias.ac.in [ias.ac.in]
Technical Support Center: Refining Purification Methods for Galacto-Dapagliflozin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of galacto-Dapagliflozin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Question 1: Why is there a low yield of this compound after the initial purification step?
Answer:
A low yield can be attributed to several factors throughout the purification process. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The galactosylation reaction may not have gone to completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.
-
Product Degradation: this compound, like its parent compound, can be susceptible to degradation.[1] Exposure to harsh pH conditions, high temperatures, or excessive light can lead to the formation of degradation products.[1] Ensure that the purification process is carried out under controlled temperature and pH, and protect the product from light where necessary.
-
Suboptimal Extraction: If a liquid-liquid extraction is performed, the polarity of this compound will be different from Dapagliflozin (B1669812) due to the galactose moiety. Ensure the solvent system used for extraction is optimized for the higher polarity of the galactosylated compound. Multiple extractions may be necessary to maximize recovery.
-
Loss During Chromatography: The choice of stationary and mobile phases in column chromatography is critical. If the product binds too strongly to the column, recovery will be low. Conversely, if it elutes too quickly, it may co-elute with impurities. A gradient elution might be necessary for optimal separation and recovery.
Question 2: HPLC analysis of my purified this compound shows persistent impurities. How can I identify and remove them?
Answer:
Persistent impurities are a common challenge. Here’s how to approach this issue:
Identification:
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for identifying the molecular weights of the impurities.[1] This can provide clues about their structure.
-
Characterize Known Impurities: Compare the retention times of your impurities with known impurities of Dapagliflozin, bearing in mind that the retention times will be different for the galactosylated versions. Common Dapagliflozin impurities include starting materials like 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene (B151609), byproducts from side reactions, and degradation products.[1][2]
-
Consider Isomers: The galactosylation step can potentially lead to the formation of isomers (e.g., α- and β-anomers of the galactose linkage). These will have the same mass but different retention times.
Removal:
-
Optimize Chromatography:
-
Column Chemistry: If using a standard C18 column, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic and polar compounds.
-
Mobile Phase Modification: Adjusting the pH of the mobile phase (if the compound's stability allows) or changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter the elution profile of impurities.[3][4]
-
-
Crystallization: Crystallization is a highly effective purification technique. Since Dapagliflozin itself can be challenging to crystallize, forming co-crystals or hydrates is a common strategy.[5][6][7] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate (B1210297)/heptane) to induce crystallization of this compound, leaving impurities in the mother liquor.[2]
-
Preparative HPLC: For high-purity material on a smaller scale, preparative HPLC is a viable option.
Question 3: My purified this compound is an amorphous solid and difficult to handle. How can I obtain a crystalline product?
Answer:
Amorphous forms of active pharmaceutical ingredients can present challenges with handling and stability.[5] For Dapagliflozin, which is known to be difficult to crystallize, several strategies have been employed that can be adapted for its galactosylated derivative:
-
Solvent Screening: A broad screening of solvents and solvent mixtures is the first step. Common anti-solvents like heptane (B126788) or hexane (B92381) can be added to a solution of the compound in a solvent like ethyl acetate or acetone (B3395972) to induce precipitation.
-
Seed Crystals: If a small amount of crystalline material can be generated (e.g., through slow evaporation), it can be used to seed a larger batch to promote crystallization.[7]
-
Co-crystallization: The formation of a co-crystal with a suitable co-former, such as citric acid, has been shown to improve the crystallinity and stability of Dapagliflozin.[6] This approach could be explored for this compound.
-
Hydrate Formation: Controlled exposure to humidity or crystallization from a solvent system containing water can lead to the formation of a stable crystalline hydrate.[7]
Frequently Asked Questions (FAQs)
Q1: What are the expected process-related impurities for this compound?
A1: Based on the synthesis of Dapagliflozin, the following impurities should be considered. The galactose moiety will affect their polarity and chromatographic behavior.
| Impurity Name | Likely Origin |
| Unreacted Dapagliflozin | Incomplete galactosylation reaction |
| 5-Bromo-2-chlorobenzoic acid (5-BC) | Starting material impurity in Dapagliflozin synthesis[2] |
| 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene (4-BC) | Starting material impurity in Dapagliflozin synthesis[2] |
| Galactose | Excess reagent from the galactosylation step |
| Di-galactosylated Dapagliflozin | Over-reaction during the galactosylation step |
Q2: What are the recommended starting parameters for an analytical HPLC method for purity determination of this compound?
A2: Due to the increased polarity from the galactose unit, the retention time of this compound will be shorter than Dapagliflozin on a reverse-phase column. The following are suggested starting parameters, which should be optimized.
| Parameter | Recommended Starting Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm[8] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a lower percentage of Mobile Phase B (e.g., 10-20%) and ramp up to 90-95% over 15-20 minutes to elute all components. |
| Flow Rate | 1.0 mL/min[8] |
| Detection | UV at 224 nm or 233 nm[3][8] |
| Column Temperature | 30-40 °C[9] |
Q3: Can I use the acetylation-deacetylation method to purify this compound?
A3: Yes, this is a plausible and potentially effective strategy. The hydroxyl groups of the galactose moiety, in addition to those on the glucose part of Dapagliflozin, can be acetylated. This will create a much more non-polar derivative that can be more easily separated from polar impurities using normal-phase chromatography or crystallization. The purified acetylated compound can then be deacetylated to yield high-purity this compound.
Experimental Protocols
Protocol 1: General Analytical HPLC Method for Purity Assessment
-
Preparation of Mobile Phase:
-
Mobile Phase A: Mix 1 mL of formic acid in 1 L of HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: 224 nm.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 20% B
-
18.1-22 min: 20% B
-
-
-
Analysis:
-
Integrate all peaks and report the area percentage of the main peak as the purity. Identify and quantify any known impurities based on their relative retention times.
-
Protocol 2: Purification via Acetylation-Deacetylation
-
Acetylation:
-
Dissolve crude this compound in a suitable solvent such as dichloromethane.[10]
-
Add acetic anhydride (B1165640) and a catalytic amount of dimethylaminopyridine (DMAP).[10]
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the acetylated product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude acetylated product.
-
-
Purification of Acetylated Intermediate:
-
Purify the crude acetylated product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
-
Alternatively, crystallize the acetylated product from a suitable solvent system (e.g., ethanol/water).[10]
-
-
Deacetylation:
-
Dissolve the purified acetylated intermediate in a mixture of methanol, THF, and water.[11]
-
Add a base such as lithium hydroxide (B78521) (LiOH) and stir at room temperature for 12-16 hours.[11]
-
Monitor the reaction by TLC until completion.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).
-
Remove the organic solvents under reduced pressure.
-
Extract the pure this compound with a suitable organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic layer to yield the purified product.
-
Visualizations
Caption: General purification workflow for this compound.
References
- 1. alentris.org [alentris.org]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. epo.org [epo.org]
- 6. Dapagliflozin-citric acid cocrystal showing better solid state properties than dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. US20160237054A1 - Process for the purification of dapagliflozin - Google Patents [patents.google.com]
- 11. ias.ac.in [ias.ac.in]
Technical Support Center: Addressing Variability in SGLT2 Inhibition Assays with galacto-Dapagliflozin
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SGLT2 inhibitors like Dapagliflozin?
SGLT2 inhibitors, such as Dapagliflozin, work by selectively targeting and blocking the Sodium-Glucose Co-transporter 2 (SGLT2) protein.[1][2][3] This protein is primarily located in the proximal tubules of the kidneys and is responsible for reabsorbing the majority of glucose from the glomerular filtrate back into the bloodstream.[1][2][3] By inhibiting SGLT2, these drugs prevent glucose reabsorption, leading to increased urinary glucose excretion (glucosuria) and consequently lowering blood glucose levels.[1][2][4] This mechanism is independent of insulin (B600854) secretion and action.[1][4]
Q2: Why is there variability in SGLT2 inhibition assays?
Variability in SGLT2 inhibition assays can arise from several factors, including:
-
Cell-based factors: Cell line authenticity, passage number, cell density, and expression levels of SGLT2 can all contribute to inconsistent results.[5]
-
Experimental conditions: Fluctuations in incubation times, temperature, buffer composition (especially sodium concentration), and washing steps are common sources of variability.[6][7]
-
Reagent quality and handling: The stability of the inhibitor, the fluorescent probe (e.g., 2-NBDG), and other reagents can impact the assay's performance.[6]
-
Instrument settings: The sensitivity and settings of the fluorescence plate reader or microscope can affect the signal-to-noise ratio and data reproducibility.
Q3: What is the role of sodium in SGLT2 inhibition assays?
SGLT2 is a sodium-dependent glucose co-transporter.[8] It utilizes the sodium gradient across the cell membrane to drive glucose transport. Therefore, the presence of sodium in the assay buffer is critical for SGLT2 activity. Assays often include a sodium-free buffer control to differentiate SGLT2-mediated glucose uptake from that of other transporters like GLUTs, which are sodium-independent.[8]
Troubleshooting Guide
Issue 1: High background fluorescence in my 2-NBDG glucose uptake assay.
-
Question: I am observing a high fluorescence signal in my negative control wells (no cells or sodium-free buffer), which is compromising my assay window. What could be the cause and how can I resolve it?
-
Answer: High background fluorescence is a common issue and can be attributed to several factors:
-
Incomplete washing: Residual 2-NBDG that has not been taken up by the cells is a primary cause of high background.
-
2-NBDG concentration is too high: Excessive concentrations of 2-NBDG can lead to non-specific binding and self-quenching.[8][9]
-
Non-specific binding: The fluorescent probe may bind to the surface of the well plate.
-
Solution: Consider using plates with a different surface coating. Including a control with a high concentration of a known SGLT inhibitor, like phlorizin, can help determine the level of non-specific binding.[7]
-
-
Issue 2: Inconsistent IC50 values for galacto-Dapagliflozin between experiments.
-
Question: My calculated IC50 values for this compound vary significantly from one experiment to the next. What are the potential reasons for this variability?
-
Answer: Inconsistent IC50 values are often a result of subtle variations in experimental execution. Here are some key areas to investigate:
-
Cell passage number and confluence: The expression of SGLT2 can change with increasing cell passage numbers. Cells that are over-confluent or not yet confluent can also respond differently.
-
Solution: Use cells within a defined, narrow passage number range for all experiments. Ensure a consistent cell seeding density to achieve a uniform monolayer at the time of the assay.[8]
-
-
Inhibitor stability and dilution: this compound, like other chemical compounds, may degrade over time, especially if not stored correctly. Inaccurate serial dilutions can also lead to significant errors.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations, protected from light and temperature fluctuations.[6]
-
-
Incubation times: Variations in the pre-incubation time with the inhibitor or the incubation time with the fluorescent glucose analog can affect the results.
-
Solution: Strictly adhere to the optimized incubation times for all plates and all experiments. Use a multichannel pipette or automated liquid handler to minimize timing differences between wells.[8]
-
-
Quantitative Data
The following table summarizes the inhibitory activity of Dapagliflozin. Data for this compound is not currently available in published literature.
| Parameter | Value | Species | Assay Type |
| IC50 | 1.1 nM | Human | SGLT2 Inhibition |
| Selectivity (SGLT1/SGLT2) | >1200-fold | Human | Comparison of IC50 values |
Note: This data is for Dapagliflozin and serves as a reference. The potency and selectivity of this compound may differ.
Experimental Protocols
Cell-Based Fluorescent Glucose Uptake Assay for SGLT2 Inhibition
This protocol describes a method for measuring SGLT2-mediated glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) in HK-2 cells, which endogenously express SGLT2.[8][9]
Materials:
-
HK-2 cells (human kidney proximal tubule cell line)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
96-well black, clear-bottom plates
-
Sodium-containing buffer (e.g., Krebs-Ringer-HEPES: 130 mM NaCl, 5 mM KCl, 1.3 mM CaCl2, 1.3 mM MgSO4, 20 mM HEPES, pH 7.4)
-
Sodium-free buffer (replace NaCl with choline (B1196258) chloride)
-
2-NBDG
-
This compound (test compound)
-
Dapagliflozin or Phlorizin (positive control)
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding: Seed HK-2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture the cells for 24-48 hours.
-
Assay Preparation:
-
Wash the cells twice with sodium-free buffer.
-
Prepare serial dilutions of this compound and control compounds in both sodium-containing and sodium-free buffers.
-
-
Inhibitor Incubation: Pre-incubate the cells with 100 µL of the compound dilutions or vehicle control for 15-30 minutes at 37°C.
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM. Incubate the plate at 37°C for 30-60 minutes.[8][10]
-
Termination and Washing: Aspirate the medium and wash the cells three times with ice-cold sodium-free buffer to terminate the uptake and remove extracellular 2-NBDG.[10]
-
Fluorescence Measurement: Add 100 µL of PBS or a suitable lysis buffer to each well and measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Calculate SGLT2-specific glucose uptake by subtracting the fluorescence in the sodium-free buffer from the fluorescence in the sodium-containing buffer.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: SGLT2-mediated glucose reabsorption and inhibition.
Caption: Workflow for the 2-NBDG glucose uptake assay.
Caption: Troubleshooting decision tree for SGLT2 assays.
References
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]
- 4. droracle.ai [droracle.ai]
- 5. cellgs.com [cellgs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of SGLT2 Inhibition: Galacto-Dapagliflozin vs. Dapagliflozin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SGLT2 inhibition potency of galacto-Dapagliflozin and its parent compound, Dapagliflozin. The following sections detail their comparative inhibitory activities, supported by experimental data and methodologies.
Introduction
Dapagliflozin is a well-established, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2][3][4][5] By inhibiting SGLT2, Dapagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[2][4][6] this compound is a derivative of Dapagliflozin, distinguished by an alteration in the stereochemistry of its sugar moiety. This guide explores the impact of this structural modification on the compound's ability to inhibit SGLT2.
Comparative SGLT2 Inhibition Potency
The inhibitory activities of this compound and Dapagliflozin against human SGLT2 (hSGLT2) and human SGLT1 (hSGLT1) have been evaluated in vitro. The data, summarized in the table below, demonstrates that both compounds are potent inhibitors of hSGLT2.
| Compound | SGLT2 Inhibition (Kᵢ/IC₅₀) | SGLT1 Inhibition (Kᵢ/IC₅₀) | Selectivity (SGLT1/SGLT2) |
| This compound | Kᵢ = 2 nM[][8] | Kᵢ = 25,000 nM[][8] | 12,500-fold |
| Dapagliflozin | IC₅₀ = 1.1 nM[1] | IC₅₀ = 1.4 µM (1400 nM)[1] | ~1273-fold |
Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are both measures of inhibitor potency. Lower values indicate higher potency.
The data reveals that this compound is a highly potent inhibitor of hSGLT2, with a reported Kᵢ of 2 nM.[][8] This is comparable to the high potency of Dapagliflozin, which has a reported IC₅₀ of 1.1 nM for hSGLT2.[1]
A significant finding is the remarkable selectivity of this compound for SGLT2 over SGLT1. With a Kᵢ of 25,000 nM for hSGLT1, it exhibits a 12,500-fold selectivity.[][8] Dapagliflozin is also highly selective, with a reported 1200-fold greater potency for SGLT2 over SGLT1.[1] The structural modification in this compound appears to further enhance this selectivity.
Experimental Protocols
The determination of SGLT2 inhibition potency typically involves cell-based assays that measure the uptake of a labeled glucose analog in cells expressing the SGLT2 transporter. A common methodology is the non-radioactive glucose uptake assay using a fluorescent glucose analog like 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[9][10][11]
Key Steps in a 2-NBDG Based SGLT2 Inhibition Assay:
-
Cell Culture: Human kidney cell lines, such as HK-2, which endogenously express SGLT2, or engineered cell lines (e.g., HEK293 or CHO) stably expressing human SGLT2 are cultured to confluence in a 96-well plate.[9]
-
Compound Incubation: The cells are washed and then pre-incubated with varying concentrations of the test compound (e.g., this compound or Dapagliflozin) for a defined period.[9][12]
-
Glucose Uptake Initiation: A solution containing the fluorescent glucose analog 2-NBDG is added to each well to initiate glucose uptake.[9][12]
-
Termination and Lysis: After a specific incubation time, the uptake process is stopped by washing the cells with an ice-cold buffer. The cells are then lysed to release the intracellular contents.[9]
-
Fluorescence Measurement: The fluorescence intensity of the cell lysate is measured using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of 2-NBDG taken up by the cells.[9][12]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control group without any inhibitor. The IC₅₀ value is then determined by fitting the concentration-response data to a suitable pharmacological model.[9]
Alternatively, radiolabeled glucose analogs such as α-methyl-D-[U-¹⁴C]glucopyranoside ([¹⁴C]AMG) can be used, where the amount of uptake is quantified by measuring radioactivity.[9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SGLT2 inhibition pathway and a typical experimental workflow for determining inhibitor potency.
Caption: SGLT2 Inhibition Signaling Pathway
Caption: Experimental Workflow for SGLT2 Inhibition Assay
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dapagliflozin, an SGLT2 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 5. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Mechanism of Action of Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed validation of the mechanism of action of Dapagliflozin (B1669812), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. Through a comprehensive review of experimental data, this document compares the performance of Dapagliflozin with other relevant alternatives and offers detailed experimental protocols for key validation assays.
Introduction to Dapagliflozin and its Mechanism of Action
Dapagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal convoluted tubule of the kidneys.[1] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[2] By competitively and reversibly binding to SGLT2, Dapagliflozin blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[1][3] This mechanism is independent of insulin (B600854) secretion or action, making it an effective therapeutic option for managing type 2 diabetes.[3][4]
Beyond its glycemic control, the glucosuria induced by Dapagliflozin also leads to a caloric deficit, which can contribute to weight loss.[5] Furthermore, the mild osmotic diuresis and natriuresis resulting from SGLT2 inhibition can lead to a reduction in blood pressure.[6]
Visualization of Dapagliflozin's Mechanism of Action
The following diagram illustrates the signaling pathway affected by Dapagliflozin.
Caption: Competitive inhibition of SGLT2 by Dapagliflozin in the renal proximal tubule.
Quantitative Comparison of Dapagliflozin and Alternatives
The efficacy of Dapagliflozin in glycemic control and its other metabolic benefits have been demonstrated in numerous clinical trials. This section provides a comparative summary of key performance indicators for Dapagliflozin against other SGLT2 inhibitors and a different class of antidiabetic drugs, GLP-1 receptor agonists.
SGLT2 Inhibitors: Dapagliflozin vs. Empagliflozin
| Parameter | Dapagliflozin (10 mg/day) | Empagliflozin (25 mg/day) | Key Findings |
| Change in HbA1c | Significant reductions observed.[7] | Showed a greater reduction in some head-to-head studies.[8] | Both are effective, with Empagliflozin showing slightly better HbA1c reduction in some comparative trials. |
| Change in Body Weight | Statistically significant reductions.[7] | Statistically significant reductions. | Both lead to comparable weight loss. |
| Change in Systolic Blood Pressure | Statistically significant reductions.[7] | Statistically significant reductions. | Both demonstrate a similar beneficial effect on blood pressure. |
| Cardiovascular Outcomes | Similar risk for most CV outcomes, including MI/stroke.[2] | Similar risk for most CV outcomes.[2] | Generally similar cardiovascular benefits, though some studies suggest differences in hospitalization for heart failure.[2][9] |
| Urinary Glucose Excretion | Increases to 50-85 g/day .[5][6] | N/A (Expected to be similar) | Both effectively increase urinary glucose excretion. |
Dapagliflozin vs. GLP-1 Receptor Agonists
| Parameter | Dapagliflozin | GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide) | Key Findings |
| Change in HbA1c | Effective reduction.[10] | Generally superior HbA1c reduction.[11][12] | GLP-1 RAs tend to have a more potent effect on lowering HbA1c. |
| Change in Body Weight | Significant weight loss.[10] | Generally more significant weight loss. | GLP-1 RAs are often associated with greater weight reduction. |
| Cardiovascular Outcomes | Reduces hospitalization for heart failure.[13] | Reduces nonfatal stroke.[13] | Both classes reduce all-cause mortality, cardiovascular mortality, and nonfatal myocardial infarction.[13] |
| Primary Mechanism | Insulin-independent (SGLT2 inhibition).[3] | Insulin-dependent (enhances glucose-dependent insulin secretion). | Fundamentally different mechanisms of action. |
Experimental Protocols for Mechanism Validation
Validating the mechanism of action of Dapagliflozin involves both in vitro and in vivo studies. Below are detailed methodologies for key experiments.
In Vitro SGLT2 Inhibition Assay
This assay measures the direct inhibitory effect of Dapagliflozin on SGLT2-mediated glucose uptake in a cell-based system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Dapagliflozin for the SGLT2 transporter.
Materials:
-
Human kidney 2 (HK-2) cells (endogenously expressing SGLT2).[14]
-
Fluorescent D-glucose analog, e.g., 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-D-glucose (2-NBDG).[14]
-
Dapagliflozin.
-
Sodium-containing and sodium-free buffer solutions.
-
Microplate reader with fluorescence detection.
Protocol:
-
Cell Culture: Culture HK-2 cells in appropriate media until they reach optimal confluency for the assay.
-
Compound Preparation: Prepare serial dilutions of Dapagliflozin in the assay buffer.
-
Incubation:
-
Wash the HK-2 cells with buffer.
-
Pre-incubate the cells with the different concentrations of Dapagliflozin or vehicle control for a specified period.
-
-
Glucose Uptake:
-
Add the fluorescent glucose analog (2-NBDG) to the cells in both sodium-containing and sodium-free buffers.[1]
-
Incubate for a defined time to allow for glucose uptake.
-
-
Measurement:
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Determine SGLT2-specific uptake by subtracting the fluorescence in the sodium-free buffer from that in the sodium-containing buffer.[1]
-
Plot the percentage of inhibition against the Dapagliflozin concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Measurement of Urinary Glucose Excretion
This clinical trial protocol quantifies the primary pharmacodynamic effect of Dapagliflozin in humans.
Objective: To measure the change in 24-hour urinary glucose excretion (UGE) following Dapagliflozin administration.
Protocol:
-
Participant Selection: Recruit healthy volunteers or patients with type 2 diabetes.
-
Baseline Measurement: Collect 24-hour urine samples from each participant at baseline (before drug administration) to measure the initial UGE.
-
Drug Administration: Administer a single dose or multiple doses of Dapagliflozin or placebo over a defined treatment period.[15]
-
Urine Collection: Collect 24-hour urine samples at specified time points during the treatment period (e.g., day 1, week 1, week 12).[5]
-
Sample Analysis:
-
Measure the total volume of urine collected over 24 hours.
-
Determine the glucose concentration in the urine samples.
-
-
Data Analysis:
-
Calculate the total amount of glucose excreted in 24 hours (UGE) by multiplying the urine volume by the glucose concentration.
-
Compare the UGE during the treatment period with the baseline values and with the placebo group.
-
Visualizing the Experimental Workflow and Comparative Logic
The following diagrams illustrate a typical experimental workflow for evaluating an SGLT2 inhibitor and the logical relationship in a comparative study.
Caption: A generalized workflow for the evaluation of SGLT2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Frontiers | Therapeutic effect and rebound evaluation of dapagliflozin on glycated hemoglobin (HbA1c) in type 1 diabetes mellitus patients [frontiersin.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Dapagliflozin Lowers Glucose by Raising Glycosuria | MDedge [mdedge.com]
- 6. RACGP - SGLT2 inhibition with dapagliflozin – a novel approach for the management of type 2 diabetes [racgp.org.au]
- 7. Changes in HbA1c, body weight, and systolic blood pressure in type 2 diabetes patients initiating dapagliflozin therapy: a primary care database study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Comparative Outcomes of Empagliflozin to Dapagliflozin in HF Patients - American College of Cardiology [acc.org]
- 10. researchgate.net [researchgate.net]
- 11. Similar effectiveness of dapagliflozin and GLP-1 receptor agonists concerning combined endpoints in routine clinical practice: A multicentre retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. SGLT2 Inhibitors or GLP-1 Receptor Agonists Reduce Cardiovascular Outcomes in Patients with Type 2 Diabetes | AAFP [aafp.org]
- 14. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
A Comparative Analysis of Galacto-Dapagliflozin and Phlorizin: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of two significant sodium-glucose cotransporter (SGLT) inhibitors: galacto-dapagliflozin and the foundational compound, phlorizin (B1677692). Tailored for researchers, scientists, and drug development professionals, this document offers a side-by-side examination of their inhibitory profiles, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction
Sodium-glucose cotransporters, primarily SGLT1 and SGLT2, are crucial for glucose reabsorption in the small intestine and kidneys, respectively. Their inhibition has emerged as a key therapeutic strategy for managing type 2 diabetes. Phlorizin, a natural dihydrochalcone, was the first identified SGLT inhibitor but its non-selective nature and poor oral bioavailability limited its clinical utility[1][2]. This led to the development of selective SGLT2 inhibitors like dapagliflozin. This compound, a derivative of dapagliflozin, offers a valuable tool for investigating the structural determinants of SGLT inhibition. This guide provides a direct comparison of the inhibitory activity of this compound and phlorizin against human SGLT1 (hSGLT1) and SGLT2 (hSGLT2).
Comparative Analysis of Inhibitory Activity
The primary distinction between this compound and phlorizin lies in their selectivity for SGLT2 over SGLT1. This compound exhibits high selectivity for hSGLT2, whereas phlorizin is a non-selective inhibitor of both SGLT1 and SGLT2. This difference is quantitatively demonstrated by their respective inhibition constants (Ki).
Data Presentation
| Compound | Target | Inhibition Constant (Ki) | Selectivity (SGLT1/SGLT2) |
| This compound | hSGLT1 | 25,000 nM[3][4] | ~1,042-fold[3][4] |
| hSGLT2 | 24 nM[3] | ||
| Phlorizin | hSGLT1 | 300 nM[1][5] | ~7.7-fold[1][5] |
| hSGLT2 | 39 nM[1][5] |
Mechanism of Action and Signaling Pathway
Both this compound and phlorizin act as competitive inhibitors of SGLTs, binding to the glucose-binding site of the transporters and preventing the reabsorption of glucose from the glomerular filtrate back into the bloodstream[1]. This inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels. The high selectivity of this compound for SGLT2 minimizes the potential for side effects associated with SGLT1 inhibition in the gut, such as gastrointestinal intolerance[2].
The following diagram illustrates the signaling pathway of SGLT2-mediated glucose reabsorption in a renal proximal tubule cell and the site of action for both inhibitors.
Experimental Protocols
The following section details a representative experimental protocol for an in vitro SGLT2 inhibition assay to compare the potency of compounds like this compound and phlorizin. This protocol is synthesized from established methodologies for SGLT inhibitor characterization.
In Vitro SGLT2 Inhibition Assay using a Fluorescent Glucose Analog
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human SGLT2 expressed in a stable cell line.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing hSGLT2 (HEK293-hSGLT2)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418)
-
96-well black, clear-bottom cell culture plates
-
Sodium-containing buffer (e.g., Krebs-Ringer-HEPES buffer: 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)
-
Sodium-free buffer (e.g., Krebs-Ringer-HEPES buffer with NaCl replaced by an equimolar concentration of choline (B1196258) chloride)
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), a fluorescent glucose analog
-
Test compounds (this compound, phlorizin) dissolved in DMSO
-
Positive control (a known SGLT2 inhibitor)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HEK293-hSGLT2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the sodium-containing buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.
-
Assay Procedure: a. On the day of the assay, wash the confluent cell monolayers twice with pre-warmed sodium-containing buffer. b. Add the serially diluted test compounds or controls to the respective wells. Include wells with vehicle control (DMSO in buffer) for determining maximal uptake and wells with sodium-free buffer to determine non-SGLT mediated uptake. c. Pre-incubate the plate at 37°C for 15-30 minutes. d. Initiate glucose uptake by adding 2-NBDG to each well to a final concentration of 100-200 µM. e. Incubate the plate at 37°C for 30-60 minutes. f. Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer. g. Lyse the cells by adding lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for 2-NBDG).
-
Data Analysis: a. Subtract the background fluorescence (wells without cells). b. Calculate the SGLT2-mediated glucose uptake by subtracting the average fluorescence in the sodium-free buffer wells from the fluorescence in the sodium-containing buffer wells. c. Normalize the data to the vehicle control (set as 100% activity). d. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
The following diagram illustrates the general workflow for this experimental protocol.
Conclusion
This comparative analysis highlights the significant difference in selectivity between this compound and phlorizin. While phlorizin served as a foundational tool in understanding SGLT function, its lack of selectivity and poor pharmacokinetic properties paved the way for the development of highly selective SGLT2 inhibitors. This compound, with its pronounced selectivity for SGLT2, stands as a testament to the advancements in rational drug design and serves as a valuable research tool for dissecting the specific roles of SGLT2 in health and disease. The provided experimental protocol offers a robust framework for the continued evaluation and comparison of novel SGLT inhibitors.
References
Dapagliflozin vs. Galacto-Dapagliflozin: An In Vitro Head-to-Head Comparison for the Research Professional
A detailed in vitro comparison of Dapagliflozin and its galactose analog, galacto-Dapagliflozin, reveals significant differences in their inhibitory potency and kinetics at the human sodium-glucose cotransporters SGLT1 and SGLT2. While both molecules exhibit selectivity for SGLT2, Dapagliflozin emerges as a more potent and slower-dissociating inhibitor, suggesting a more sustained interaction with its target.
This guide provides a comprehensive analysis of the available in vitro data for Dapagliflozin and this compound, tailored for researchers, scientists, and drug development professionals. The following sections present a quantitative comparison of their inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The in vitro inhibitory activities of Dapagliflozin and this compound against human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2) have been characterized, providing key insights into their potency and selectivity. The data, summarized in the table below, is derived from electrophysiological studies on HEK-293T cells expressing the respective transporters.
| Compound | Target | Inhibitory Constant (Ki) | Selectivity (SGLT1 Ki / SGLT2 Ki) | Dissociation Half-Life (t1/2,Off) |
| Dapagliflozin | hSGLT2 | 6 nM[1] | ~67 | ≥ 180 seconds[1] |
| hSGLT1 | 400 nM[1] | 1-2 seconds[1] | ||
| This compound | hSGLT2 | 25 nM[1] | ~1000 | 20-30 seconds[1] |
| hSGLT1 | 25,000 nM[1] | 1-2 seconds[1] |
Key Insights from In Vitro Data:
-
Potency: Dapagliflozin is a more potent inhibitor of hSGLT2 (Ki = 6 nM) compared to galacto-Dapagliflozing (Ki = 25 nM)[1]. This indicates that a lower concentration of Dapagliflozin is required to achieve the same level of SGLT2 inhibition.
-
Selectivity: Interestingly, this compound demonstrates a higher selectivity for hSGLT2 over hSGLT1 (approximately 1000-fold) than Dapagliflozin (approximately 67-fold)[1]. This is noteworthy as galactose is generally a poor substrate for SGLT2[1].
-
Binding Kinetics: A significant difference is observed in the dissociation rates from hSGLT2. Dapagliflozin exhibits a much slower dissociation, with a half-life of at least 180 seconds, whereas this compound dissociates more rapidly (t1/2,Off ≈ 20-30 seconds)[1]. This suggests that Dapagliflozin forms a more stable complex with the SGLT2 transporter. Both compounds dissociate quickly from hSGLT1[1].
Experimental Protocols
The following section details the methodologies for the key experiments cited in this comparison.
Electrophysiological Measurement of SGLT Inhibition
This protocol describes the use of electrophysiology to assess the inhibitory activity of compounds on human SGLT1 and SGLT2 expressed in a mammalian cell line.
Objective: To determine the inhibitory constants (Ki) and dissociation rates of test compounds for hSGLT1 and hSGLT2.
Cell Line: Human Embryonic Kidney 293T (HEK-293T) cells stably expressing either hSGLT1 or hSGLT2.
Methodology:
-
Cell Culture: HEK-293T cells are cultured under standard conditions and transfected with plasmids containing the cDNA for either hSGLT1 or hSGLT2. Stably expressing clones are selected and maintained.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on single cells expressing the target transporter.
-
Measurement of Glucose-induced Currents: Cells are perfused with a sodium-containing buffer. The addition of D-glucose to the perfusate activates the SGLT transporters, leading to an inward current due to the influx of Na+ ions. This current is a direct measure of transporter activity.
-
Inhibitor Application: Test compounds (Dapagliflozin or this compound) are added to the perfusate at various concentrations. The reduction in the glucose-induced current in the presence of the inhibitor is measured.
-
Determination of Ki: The inhibitory constant (Ki) is determined by measuring the concentration of the inhibitor that produces a half-maximal inhibition of the glucose-induced current.
-
Measurement of Dissociation Rate (t1/2,Off): To measure the off-rate, the transporter is first exposed to the inhibitor to achieve a steady-state block. The perfusate is then rapidly switched to an inhibitor-free solution, and the rate of recovery of the glucose-induced current is monitored. The half-time for recovery (t1/2,Off) is then calculated.
Visualizations
The following diagrams illustrate the signaling pathway of SGLT2 inhibition and a typical experimental workflow for evaluating SGLT2 inhibitors.
Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.
Caption: Experimental workflow for in vitro characterization of SGLT2 inhibitors.
References
Assessing the Cross-Reactivity of galacto-Dapagliflozin with SGLT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of Dapagliflozin and its derivative, galacto-Dapagliflozin, with the sodium-glucose cotransporter 1 (SGLT1). A thorough understanding of the selectivity of SGLT2 inhibitors is crucial for predicting potential off-target effects and optimizing therapeutic outcomes. This document presents quantitative data on the inhibitory activity of these compounds against SGLT1 and SGLT2, outlines the experimental methodologies for these assessments, and includes visualizations of the relevant pathways and workflows.
Data Presentation: Quantitative Analysis of SGLT Inhibition
The in vitro potency and selectivity of SGLT inhibitors are primarily determined by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) against human SGLT1 and SGLT2. A higher selectivity ratio (SGLT1/SGLT2) indicates a greater specificity for SGLT2.
| Inhibitor | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | SGLT1 Ki (nM) | SGLT2 Ki (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Dapagliflozin | ~1400[1] | 1.1[2] | 360 ± 20[3] | 6[3] | >1200[2] |
| This compound | Not Available | Not Available | 25,000[] | 2[] | ~12,500 |
Note: IC50 and Ki values can vary between studies depending on the specific experimental conditions. The data presented here is a compilation from multiple sources to provide a comprehensive overview. Dapagliflozin is a potent and highly selective SGLT2 inhibitor[5][6].
Experimental Protocols: Determining SGLT1 and SGLT2 Inhibition
The assessment of SGLT inhibitor selectivity is typically performed using cell-based assays that measure the uptake of a labeled glucose analog in cells engineered to express either human SGLT1 or SGLT2.
Objective: To quantify the inhibitory potency and selectivity of a test compound (e.g., this compound) against human SGLT1 and SGLT2 transporters.
Key Materials:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to express either human SGLT1 or human SGLT2.
-
Labeled Glucose Analog: A radiolabeled non-metabolizable glucose analog, such as ¹⁴C-labeled α-methyl-D-glucopyranoside ([¹⁴C]AMG), is commonly used to measure glucose uptake.
-
Test Compounds: Dapagliflozin and this compound dissolved in a suitable solvent (e.g., DMSO).
-
Buffers:
-
Sodium-containing buffer: Essential for SGLT-mediated glucose co-transport.
-
Sodium-free (Choline) buffer: Used as a control to inhibit SGLT-mediated transport and determine background uptake.
-
Assay Procedure:
-
Cell Seeding: The engineered cells (expressing either hSGLT1 or hSGLT2) are seeded into multi-well plates and cultured until they form a confluent monolayer.
-
Pre-incubation: The cells are washed with a sodium-free buffer to remove any residual sodium. They are then pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in both sodium-containing and sodium-free buffers for a defined period.
-
Glucose Uptake: The labeled glucose analog ([¹⁴C]AMG) is added to the wells, and uptake is allowed to proceed for a specific time at 37°C.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with an ice-cold, sodium-free buffer to remove the extracellular labeled substrate.
-
Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The SGLT-mediated uptake is calculated as the difference between the uptake in the sodium-containing buffer and the sodium-free buffer. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki values can be derived from the IC50 values using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the transporter for the substrate.
Mandatory Visualizations
References
A Comparative Preclinical Efficacy Analysis of Galacto-Dapagliflozin and Other SGLT2 Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
Introduction:
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes, offering a unique insulin-independent mechanism of action.[1][2][3] This guide provides a comparative overview of the preclinical efficacy of galacto-Dapagliflozin, a potent and selective human SGLT2 inhibitor, alongside other established SGLT2 inhibitors.[] Due to the limited availability of specific preclinical data for this compound, this comparison utilizes Dapagliflozin as a primary surrogate, supplemented with data from other prominent SGLT2 inhibitors like Canagliflozin and Empagliflozin. This approach is based on the structural similarity suggested by its name and its classification as a potent SGLT2 inhibitor.[]
Comparative Efficacy of SGLT2 Inhibitors in Preclinical Models
The following table summarizes key preclinical findings for various SGLT2 inhibitors across different animal models of diabetes and related complications. The data highlights the consistent effects of this class of drugs on glycemic control and body weight.
| SGLT2 Inhibitor | Animal Model | Key Findings | Reference |
| Dapagliflozin | Zucker Diabetic Fatty (ZDF) rats | Significantly lowered fasting and fed glucose levels. Increased glucose utilization and reduced glucose production.[5] | [5] |
| ZDF rats | Dose-dependent reduction in plasma glucose and increased urinary glucose excretion.[6] | [6] | |
| Streptozotocin (STZ)-induced diabetic rats | Dose-dependent reduction in blood glucose levels by as much as 55%.[7][8] | [7][8] | |
| Diabetic and obese mouse models | Increased expression of tight junction proteins in the colon, restoring mucosal architecture.[9] | [9] | |
| Canagliflozin | Swine (Chronic Myocardial Ischemia) | Improved myocardial perfusion. | [10] |
| Empagliflozin | Zebrafish (DM-HFrEF) | Improved survival and cardiac contractility. | [10] |
| Mouse (Pressure Overload) | Attenuated cardiac hypertrophy and fibrosis. | [10] | |
| Sotagliflozin (Dual SGLT1/2 Inhibitor) | Zebrafish (DM-HFrEF) | Improved survival and cardiac contractility. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for key experiments in the evaluation of SGLT2 inhibitors.
1. In Vivo Efficacy in a Diabetic Rodent Model (e.g., Zucker Diabetic Fatty Rat)
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats are a common model of type 2 diabetes and insulin (B600854) resistance.
-
Acclimatization: Animals are acclimated for at least one week prior to the study, with free access to standard chow and water.
-
Drug Administration: The test compound (e.g., this compound) and vehicle control are administered orally via gavage once daily for a specified period (e.g., 14 days).[5] Doses are determined based on preliminary pharmacokinetic and pharmacodynamic studies.
-
Monitoring:
-
Blood Glucose: Fasting and postprandial blood glucose levels are measured regularly from tail vein blood samples using a glucometer.[5]
-
Urinary Glucose Excretion: Animals are placed in metabolic cages to collect urine over a 24-hour period for the quantification of glucose excretion.[6]
-
Body Weight: Body weight is recorded daily or several times a week.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT can be performed to assess improvements in glucose tolerance. After an overnight fast, a baseline blood sample is taken, followed by an oral glucose challenge. Blood glucose is then monitored at various time points (e.g., 30, 60, 90, and 120 minutes) post-challenge.
-
2. SGLT2 Inhibition Assay (In Vitro)
-
Cell Line: A stable cell line overexpressing human SGLT2 (hSGLT2) is used.
-
Assay Principle: The assay measures the uptake of a radiolabeled, non-metabolizable glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, ¹⁴C-AMG) into the cells in the presence and absence of the test inhibitor.
-
Procedure:
-
Cells are seeded in a multi-well plate and grown to confluence.
-
The cells are washed with a sodium-containing buffer.
-
The test compound at various concentrations is pre-incubated with the cells.
-
¹⁴C-AMG is added, and the cells are incubated for a specific time to allow for uptake.
-
The uptake is stopped by washing with a cold, sodium-free buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Preclinical Evaluation and Mechanism of Action
To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Mechanism of action of SGLT2 inhibition by this compound.
Conclusion
The available preclinical data for Dapagliflozin and other SGLT2 inhibitors strongly support their efficacy in improving glycemic control.[11] These agents consistently demonstrate the ability to reduce blood glucose levels by promoting urinary glucose excretion.[1][2][11] While direct comparative studies are limited, the overall evidence points to a robust class effect.[10][11] Further preclinical studies specifically investigating this compound are warranted to fully elucidate its unique pharmacological profile and comparative efficacy. The experimental protocols and pathways described herein provide a foundational framework for such future investigations.
References
- 1. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [Dapagliflozin, the first SGLT-2 inhibitor in the treatment of type 2 diabetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Binding Kinetics of SGLT2 Inhibitors
For researchers, scientists, and drug development professionals, a nuanced understanding of the binding kinetics of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors is pivotal for the rational design and evaluation of novel therapeutics for type 2 diabetes and related cardiorenal conditions. This guide provides an objective comparison of the binding kinetics of three prominent SGLT2 inhibitors: canagliflozin, dapagliflozin, and empagliflozin (B1684318), supported by available experimental data.
Mechanism of Action: SGLT2 Inhibition
Sodium-glucose cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter located in the S1 and S2 segments of the renal proximal tubule. It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. SGLT2 inhibitors competitively block this transporter, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels. The efficacy and duration of action of these inhibitors are intrinsically linked to their binding kinetics at the molecular level.
dot
Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition.
Comparative Binding Kinetics
The binding of an inhibitor to its target is characterized by the association rate constant (kon), the dissociation rate constant (koff), and the resulting equilibrium dissociation constant (Kd = koff/kon). A lower Kd value indicates higher binding affinity. The residence time (1/koff) of a drug at its target is an increasingly important parameter, as a longer residence time can lead to a more sustained pharmacological effect.
| Parameter | Canagliflozin | Dapagliflozin | Empagliflozin |
| Target | SGLT2 / SGLT1 | SGLT2 / SGLT1 | SGLT2 |
| Ki (SGLT2) | 4.0 nM[1][2] | 5 nM[3] | - |
| Ki (SGLT1) | 770.5 nM[1][2] | 330 nM[3] | - |
| IC50 (hSGLT2) | - | - | 3.1 nM[4] |
| Dissociation Rate (koff) | - | Slow (t½ >> 300 s for SGLT2)[3] | - |
| Binding Half-life | - | - | ~1 hour[4] |
| Selectivity (SGLT1/SGLT2) | ~192-fold | ~66-fold | >2500-fold[5] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates greater potency. Direct comparison between Ki and IC50 should be made with caution as they are determined under different experimental conditions. The selectivity is calculated from the ratio of Ki or IC50 values for SGLT1 versus SGLT2.
From the available data, all three inhibitors demonstrate high potency for SGLT2. Empagliflozin appears to have the highest selectivity for SGLT2 over SGLT1[5]. Dapagliflozin is characterized by a slow dissociation from SGLT2, suggesting a prolonged target engagement[3]. The binding half-life of empagliflozin is approximately one hour[4]. Canagliflozin also shows high potency for SGLT2, with a Ki of 4.0 nM[1][2].
Experimental Protocols
The binding kinetics of SGLT2 inhibitors are typically determined using radioligand binding assays or surface plasmon resonance (SPR).
Radioligand Binding Assay
This method measures the competition between a radiolabeled ligand and an unlabeled test compound (the SGLT2 inhibitor) for binding to the SGLT2 transporter.
Principle: Membranes from cells overexpressing the SGLT2 transporter are incubated with a fixed concentration of a radiolabeled SGLT2 inhibitor (e.g., [3H]-dapagliflozin or [3H]-empagliflozin) and varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the membranes is then measured, which is inversely proportional to the binding affinity of the test compound.
dot
Caption: General workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably overexpressing human SGLT2.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the unlabeled SGLT2 inhibitor.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the inhibitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of inhibitor that displaces 50% of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Conclusion
The binding kinetics of SGLT2 inhibitors are a critical determinant of their pharmacological profiles. While direct comparative data is limited, the available evidence suggests that canagliflozin, dapagliflozin, and empagliflozin are all highly potent inhibitors of SGLT2. Key differences appear in their selectivity against SGLT1 and their dissociation rates, which may contribute to variations in their clinical effects and side-effect profiles. Further head-to-head studies employing standardized experimental protocols are warranted to provide a more definitive comparative assessment of their binding kinetics. This will ultimately aid in the development of next-generation SGLT2 inhibitors with optimized efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of the Sodium/Glucose Cotransporter (SGLT) 2 inhibitor Canagliflozin with SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Empagliflozin, calcium, and SGLT1/2 receptor affinity: another piece of the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Purity of Synthesized Galacto-Dapagliflozin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel pharmaceutical compounds, such as galacto-Dapagliflozin, a galactose analogue of the SGLT2 inhibitor Dapagliflozin (B1669812), necessitates rigorous purity assessment to ensure safety and efficacy in preclinical and clinical studies. This guide provides a comparative overview of analytical techniques for confirming the purity of synthesized this compound, with supporting experimental data and protocols derived from established methods for Dapagliflozin.
Introduction to Purity Assessment
Impurity profiling is a critical aspect of drug development, involving the identification, quantification, and control of unwanted chemical entities in the final active pharmaceutical ingredient (API). Impurities can arise from various sources, including the synthetic route (unreacted starting materials, intermediates, and by-products), degradation of the API, or residual solvents.[1][2] For Dapagliflozin, known impurities include process-related substances like 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene, as well as degradation products and metabolites such as benzylic hydroxy dapagliflozin and oxo dapagliflozin.[3][4] Given the structural similarity, a similar impurity profile can be anticipated for this compound.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method, or a combination of techniques, is crucial for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary separation techniques, often coupled with Mass Spectrometry (MS) for enhanced impurity identification.[2][5]
| Technique | Principle | Applicability for this compound | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Highly suitable for the analysis of non-volatile and thermally labile molecules like this compound and its expected impurities.[5][6] | High resolution and sensitivity, well-established methods for Dapagliflozin are available, and adaptable for quantitative analysis.[6][7][8] | Requires use of solvents, which can be costly and generate chemical waste.[5] |
| Ultra-Performance Liquid Chromatography (UPLC) | A type of HPLC that uses smaller particle sizes in the stationary phase, allowing for higher resolution and faster analysis times. | Ideal for high-throughput screening and detailed impurity profiling of this compound.[9] | Faster run times, better resolution, and lower solvent consumption compared to conventional HPLC. | Higher backpressure requires specialized equipment. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Enables the identification and structural elucidation of unknown impurities by providing molecular weight information.[10][11] | High specificity and sensitivity, capable of identifying co-eluting peaks.[10] | Higher instrumentation cost and complexity. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Primarily used for the analysis of residual solvents from the synthesis process.[1][5] this compound and its primary impurities are generally non-volatile and would require derivatization. | Excellent for analyzing volatile and semi-volatile compounds.[5] | Not suitable for non-volatile or thermally unstable compounds without derivatization.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound. | Useful for structural confirmation of the synthesized this compound and for identifying major impurities if their concentration is sufficient. | Provides unambiguous structural information. | Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity detection. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in a molecule. | Primarily used for identity confirmation of the synthesized compound against a reference standard.[10][12] | Fast and non-destructive. | Limited utility for quantifying impurities unless they possess unique functional groups that are not present in the main compound. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity analysis. Below are representative protocols for HPLC and GC analysis, adapted from established methods for Dapagliflozin.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Determination
This protocol is based on a reversed-phase HPLC method, which is commonly used for the analysis of Dapagliflozin and its impurities.[6][7][8][13]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)[7]
-
Phosphate buffer (pH adjusted as needed)[8]
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water or a buffer solution. A common starting point is a 50:50 (v/v) mixture of Acetonitrile and water.[7]
-
Column Temperature: 35°C[7]
-
Injection Volume: 20 µL[7]
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent such as Methanol at a concentration of 1000 ppm.[7][8]
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10 ppm).[8]
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography (GC) Protocol for Residual Solvent Analysis
This protocol is designed to detect and quantify residual solvents from the synthesis of this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
Reagents:
-
A suitable solvent for dissolving the sample (e.g., Dimethyl sulfoxide (B87167) - DMSO).
-
Reference standards of the solvents used in the synthesis.
Chromatographic Conditions:
-
Column: A capillary column suitable for solvent analysis (e.g., DB-624).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An initial oven temperature of 40°C, held for a few minutes, followed by a ramp to a final temperature of around 240°C.
-
Injector and Detector Temperature: Typically 250°C.
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound into a headspace vial.
-
Add a precise volume of the dissolving solvent (e.g., DMSO).
-
Seal the vial and place it in the headspace autosampler for heating and injection.
Data Analysis: The concentration of each residual solvent is determined by comparing the peak area in the sample chromatogram to the peak area of a known concentration of the corresponding solvent standard.
Visualizing the Purity Confirmation Workflow
A logical and systematic approach is essential for the comprehensive purity assessment of a newly synthesized compound.
Caption: Workflow for the purity confirmation of synthesized this compound.
SGLT2 Inhibition Signaling Pathway
Dapagliflozin and its analogues exert their therapeutic effect by inhibiting the Sodium-Glucose Co-transporter 2 (SGLT2) in the proximal tubules of the kidneys.
Caption: Mechanism of SGLT2 inhibition by this compound.
References
- 1. alentris.org [alentris.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. blog.brewerscience.com [blog.brewerscience.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijarmps.org [ijarmps.org]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 13. pnrjournal.com [pnrjournal.com]
A Comparative Guide to Cross-Validated Analytical Methods for Dapagliflozin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Dapagliflozin (B1669812), a potent SGLT2 inhibitor. While this document focuses on Dapagliflozin, the methodologies and validation principles detailed herein are directly applicable to its analogues, serving as a foundational reference for their analysis. The comparison encompasses High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry, with supporting data from peer-reviewed studies.
Data Presentation: Comparative Summary of Validated Methods
The following tables summarize the quantitative performance of various analytical methods for Dapagliflozin, enabling an objective comparison of their key validation parameters.
Table 1: Comparison of RP-HPLC and UPLC Method Validation Parameters
| Parameter | RP-HPLC Method 1[1] | RP-HPLC Method 2[2] | RP-HPLC Method 3[3] | UPLC Method 1[4] | UPLC Method 2[5][6] |
| Linearity Range (µg/mL) | 50–150 | 10-70[7] | 50–90 | 2.5–15 | 30–70 |
| Correlation Coefficient (R²) | 0.999 | 0.999[7] | >0.999 | >0.999 | >0.99 |
| LOD (µg/mL) | 0.040[8] | 1.0 ng/mL[9] | 2.98 | Not Specified | <0.3 |
| LOQ (µg/mL) | 0.121[8] | 0.5[9] | Not Specified | Not Specified | <0.9 |
| Accuracy (% Recovery) | 99.00–99.99 | 100.57%[7] | 98-102% | 98.61–100.5 | Not Specified |
| Precision (%RSD) | < 2 | < 2 | < 2 | < 2 | < 8 |
| Retention Time (min) | 3.160 | ~2.0-5.0 | 4.422 | 0.900 | 1.46[10] |
Table 2: Comparison of HPTLC and UV-Vis Spectrophotometry Method Validation Parameters
| Parameter | HPTLC Method 1[11][12] | HPTLC Method 2[13] | UV-Vis Method 1[14] | UV-Vis Method 2[9] |
| Linearity Range | 200–1400 ng/band | 3000-9000 ng/band | 1–5 µg/mL | 0.5–5.0 µg/mL |
| Correlation Coefficient (R²) | >0.998 | 0.995 | 0.999 | >0.99 |
| LOD | 0.314 µ g/spot [15] | Not Specified | 0.15 µg/mL | 0.05 µg/mL |
| LOQ | Not Specified | Not Specified | 0.46 µg/mL | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.00–102[16] | Not Specified | 99.5–100.4 | 100.0±0.5% |
| Precision (%RSD) | < 2 | < 2 | < 2 | < 2 |
| Rf Value / λmax (nm) | 0.54 | 0.66 | 223 nm | 223-224 nm |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below, based on validated methods from the scientific literature.
Stability-Indicating RP-HPLC Method[1]
This method is designed for the quantification of Dapagliflozin in API and pharmaceutical dosage forms.
-
Instrumentation: Agilent Tech. Gradient System with an Auto-injector and Photo Diode Array (PDA) Detector.
-
Column: Agilent C18 (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and di-potassium hydrogen phosphate (B84403) buffer (pH 6.5 adjusted with Orthophosphoric acid) in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 222 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of 500 µg/mL is prepared by dissolving the accurately weighed drug in acetonitrile. Working standards are prepared by further dilution with the mobile phase to fall within the linearity range (50-150 µg/mL). For tablet analysis, powder equivalent to a single dose is dissolved, sonicated, filtered, and diluted similarly.
UPLC Method for Dapagliflozin and Impurities[5][6]
This Ultra-Performance Liquid Chromatography method allows for the simultaneous determination of Dapagliflozin and its synthesis-related impurities.
-
Instrumentation: Waters Acquity UPLC H-Class model with a PDA detector.
-
Column: Zorbax phenyl column (50 mm x 3.0 mm, 1.8 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water in a 70:30 v/v ratio.
-
Flow Rate: 0.1 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Stock solutions are prepared in the mobile phase. Calibration curves are established over a concentration range of 30-70 µg/mL for Dapagliflozin.
HPTLC-Densitometry Method[12][13]
This High-Performance Thin-Layer Chromatography method is suitable for the simultaneous quantification of Dapagliflozin and Vildagliptin in tablet dosage forms.
-
Instrumentation: CAMAG HPTLC system with a Linomat 5 sample applicator, TLC scanner, and winCATS software.
-
Stationary Phase: Pre-coated silica (B1680970) gel aluminum plates 60 F254 (10 cm x 10 cm).
-
Mobile Phase: Toluene: Ethyl Acetate: Methanol (B129727): Ammonia (6.0:2.0:2.0:0.1, v/v/v/v).
-
Application: Samples are applied as bands (6 mm width) using the Linomat 5 applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning is performed at 217 nm.
-
Sample Preparation: Tablet powder is dissolved in methanol, sonicated, and filtered. The resulting solution is spotted onto the HPTLC plate to achieve concentrations in the range of 200–1400 ng/band.
UV-Vis Spectrophotometry Method[15]
A simple and rapid method for the estimation of Dapagliflozin in bulk API.
-
Instrumentation: Double beam UV-Vis spectrophotometer.
-
Solvent (Diluent): Methanol.
-
Wavelength of Maximum Absorbance (λmax): 223 nm.
-
Sample Preparation: A primary stock solution of 100 µg/mL is prepared by dissolving 10 mg of Dapagliflozin in 100 mL of methanol. This is further diluted to prepare working standards within the linearity range of 1-5 µg/mL. The absorbance of these solutions is measured against a methanol blank.
Visualizations: Workflows and Relationships
The following diagrams illustrate the logical flow of the analytical processes and the relationships between the compared methods.
Caption: General workflow for analytical method development and validation.
Caption: Key relationships and trade-offs between analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. ijarmps.org [ijarmps.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Stability indicating RP-HPLC method for estimation of dapagliflozin in bulk and tablet dosage form | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jchr.org [jchr.org]
- 12. jchr.org [jchr.org]
- 13. DEVELOPMENT AND VALIDATION OF GREEN HPTLC METHOD FOR SIMULTANEOUS DETERMINATION OF DAPAGLIFLOZIN AND LINAGLIPTIN IN COMBINED DOSAGE FORM [bpsa.journals.ekb.eg]
- 14. METHOD DEVELOPMENT AND VALIDATION OF DAPAGLIFLOZIN IN API BY RP-HPLC AND UV-SPECTROSCOPY | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. omicsonline.org [omicsonline.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Galacto-Dapagliflozin
Hazard Identification and Safety Precautions
Galacto-Dapagliflozin, like Dapagliflozin, should be handled as a hazardous substance. According to safety data sheets (SDS) for Dapagliflozin, the primary hazards include:
-
Reproductive toxicity : May damage fertility or the unborn child[3].
Therefore, stringent adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection : Wear safety glasses with side shields, chemical splash goggles, or a full face shield. An emergency eye wash station should be readily accessible.
-
Hand Protection : Wear nitrile or other impervious gloves. If the compound is dissolved in an organic solvent, ensure gloves provide protection against that solvent.
-
Body Protection : Wear appropriate protective clothing to prevent skin contact[2][4].
-
Respiratory Protection : If there is a risk of generating dust, use a full-face respirator[5]. All handling of solid material that may create dust should occur in a chemical fume hood[6].
Step-by-Step Disposal Protocol
Contaminated materials and waste containing this compound must be treated as hazardous waste[6].
-
Waste Segregation : All waste materials, including unused product, contaminated gloves, wipes, and labware, must be collected in a designated and clearly labeled hazardous waste container[6].
-
Container Management : The waste container must be compatible with the chemical and kept securely sealed when not in use[6].
-
Spill Management : In the event of a spill:
-
Evacuate the immediate area.
-
Don the appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material.
-
Collect the absorbed material and place it into the designated hazardous waste container.
-
Do not allow the product or contaminated materials to enter drains[6].
-
-
Final Disposal : Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor. Adhere to all local, regional, and national regulations for chemical waste disposal[4][6].
Environmental Impact and Fate
While specific data for this compound is unavailable, the environmental risk assessment for Dapagliflozin indicates a low risk to the environment. Although not readily biodegradable, Dapagliflozin is unlikely to persist in the aquatic environment due to extensive degradation in water-sediment systems[7]. It has low potential for bioaccumulation in aquatic organisms[7].
| Environmental Parameter | Value/Information | Reference |
| Predicted Environmental Concentration (PEC) | 0.0092 µg/L | [7] |
| Predicted No Effect Concentration (PNEC) | 100 µg/L | [7] |
| PEC/PNEC Ratio | 9.2 x 10-5 (insignificant environmental risk) | [7] |
| Biodegradability | Not classed as readily biodegradable | [7] |
| Persistence | Unlikely to be persistent in the aquatic environment | [7] |
| Bioaccumulation Potential | Low (low octanol-water partition coefficient) | [7] |
Experimental Protocols
The data presented in the environmental impact table for Dapagliflozin is derived from standardized international guidelines, such as those from the European Chemicals Agency (ECHA) and the Organisation for Economic Co-operation and Development (OECD)[7]. For instance, the water-sediment transformation study follows OECD Guideline 308 to assess the persistence and degradation of the compound in an aquatic environment[7].
Disposal Workflow Diagram
References
Essential Safety and Handling Guidance for Galacto-Dapagliflozin
For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like galacto-Dapagliflozin is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal protocols, to foster a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on information for the closely related compound, Dapagliflozin, and general principles for handling potentially hazardous glycosylated compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE based on the potential hazards identified for similar compounds, which include skin and eye irritation, and potential reproductive toxicity.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact which may cause serious irritation[1]. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which may cause irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Conduct all handling of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the compound. Avoid generating dust.
2. Dissolution:
-
Dissolve this compound in an appropriate solvent within the chemical fume hood.
-
Cap vials and containers securely immediately after use.
3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
When transferring solutions, use appropriate containment measures (e.g., secondary containers) to prevent spills.
-
Avoid eating, drinking, or smoking in the laboratory area.
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including used PPE, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes key quantitative data for Dapagliflozin, which may be similar for this compound. This information is critical for risk assessment and experimental planning.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₅ClO₆ | Cayman Chemical |
| Molecular Weight | 408.9 g/mol | Cayman Chemical |
| Appearance | White to off-white solid | Fisher Scientific[1] |
| Solubility | Soluble in DMSO, methanol, and ethanol | MedChemExpress |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Logical workflow for selecting appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
